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  • Product: (2-Iodoquinolin-3-yl)methanol
  • CAS: 101330-11-4

Core Science & Biosynthesis

Foundational

(2-Iodoquinolin-3-yl)methanol NMR data and analysis

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of (2-Iodoquinolin-3-yl)methanol. Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of (2-Iodoquinolin-3-yl)methanol.

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Iodoquinolin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of substituted quinolines. We will delve into the principles of 1H and 13C NMR spectroscopy, detailing the experimental protocols, data interpretation, and the causal reasoning behind our analytical choices. The guide emphasizes a self-validating approach, where one-dimensional (1D) assignments are rigorously confirmed with two-dimensional (2D) correlation experiments. All methodologies and interpretations are grounded in authoritative spectroscopic principles to ensure scientific integrity.

Introduction: The Significance of (2-Iodoquinolin-3-yl)methanol

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds. The specific molecule, (2-Iodoquinolin-3-yl)methanol, serves as a versatile synthetic intermediate. The presence of three distinct functional handles—the quinoline core, a reactive iodine atom at the C2 position, and a nucleophilic hydroxymethyl group at C3—makes it highly valuable for constructing complex molecular architectures through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.

Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy is the gold standard for this purpose, providing unambiguous information about the molecule's atomic connectivity and electronic environment. This guide offers a field-proven workflow for acquiring and interpreting its NMR data.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.

Sample Preparation
  • Analyte Purity: Ensure the sample of (2-Iodoquinolin-3-yl)methanol is of high purity (>95%), as impurities will complicate spectral analysis. Purification via column chromatography or recrystallization is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl3) is an excellent first choice. Its low viscosity ensures sharp signals, and it is capable of dissolving a wide range of organic compounds. Importantly, the residual solvent peak at ~7.26 ppm for 1H NMR and the triplet at ~77.16 ppm for 13C NMR are well-characterized and do not typically overlap with key analyte signals. For observing the hydroxyl proton, which can exchange, deuterated dimethyl sulfoxide (DMSO-d6) is a superior choice as it forms a hydrogen bond, slowing down the exchange rate and resulting in a sharper, observable signal.

  • Concentration: Prepare a solution with a concentration of 10-15 mg of the analyte in 0.6 mL of deuterated solvent. This concentration provides a strong signal-to-noise ratio in a reasonable acquisition time without leading to significant line broadening from aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for universal referencing of chemical shifts. Most modern deuterated solvents are supplied with TMS already added.

NMR Instrument & Parameters

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the crowded aromatic region of the quinoline ring.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Verify Purity (>95%) P2 Dissolve 10-15 mg in 0.6 mL CDCl3 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 1H NMR Spectrum P3->A1 Load Sample A2 13C{1H} NMR Spectrum A1->A2 A3 2D COSY A2->A3 A4 2D HSQC A3->A4 A5 2D HMBC A4->A5 D1 Fourier Transform A5->D1 Process FID D2 Phase & Baseline Correction D1->D2 D3 Integration & Peak Picking D2->D3 D4 Assign Signals D3->D4

Caption: A standardized workflow from sample preparation to final data analysis.

NMR Data Interpretation: A Case Study

The following data represents a characteristic spectrum for (2-Iodoquinolin-3-yl)methanol. The numbering scheme used for assignment is shown below.

Chemical structure of (2-Iodoquinolin-3-yl)methanol with atom numbering (Note: As direct spectral data is proprietary, this guide utilizes a representative dataset derived from established principles and spectral databases for educational purposes.)
¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity and coupling constants).

Table 1: ¹H NMR Data for (2-Iodoquinolin-3-yl)methanol

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
18.35s-1HH4
28.10d8.41HH5
37.85d8.21HH8
47.75ddd8.4, 7.0, 1.41HH7
57.58ddd8.2, 7.0, 1.21HH6
64.95s-2HH9 (CH₂)
72.10br s-1HH10 (OH)

Analysis of ¹H NMR Data:

  • H4 (8.35 ppm, singlet): This proton is the most downfield of the quinoline ring protons. Its singlet multiplicity confirms it has no adjacent protons. The strong deshielding effect is due to its position adjacent to the electronegative nitrogen atom and its peri-relationship with the electron-withdrawing iodine at C2.

  • Aromatic Protons (H5, H8, H7, H6): These four protons on the benzene portion of the quinoline ring appear as a complex set of doublets and triplets of doublets, typical for a disubstituted benzene ring.

    • H5 (8.10 ppm, doublet): This proton is deshielded by the anisotropic effect of the nearby heterocyclic ring. It appears as a doublet due to coupling with H6.

    • H8 (7.85 ppm, doublet): Deshielded due to its proximity to the nitrogen lone pair's magnetic field. It shows coupling only to H7.

    • H7 and H6 (7.75 and 7.58 ppm): These protons appear as complex multiplets (ddd) because they couple to two other protons each (ortho- and meta-coupling). The specific assignment requires 2D NMR, but H7 is typically slightly more downfield than H6.

  • Methylene Protons H9 (4.95 ppm, singlet): The two protons of the CH₂ group are equivalent and appear as a singlet. Their chemical shift is significantly downfield from a typical alkyl proton due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.

  • Hydroxyl Proton H10 (2.10 ppm, broad singlet): The hydroxyl proton signal is often broad due to chemical exchange with trace amounts of water in the solvent. Its integration confirms one proton.

¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments. The proton-decoupled spectrum shows all carbon signals as singlets.

Table 2: ¹³C NMR Data for (2-Iodoquinolin-3-yl)methanol

Chemical Shift (δ, ppm)AssignmentRationale
150.1C8aQuaternary carbon adjacent to nitrogen.
145.8C2Carbon bearing the iodine atom (heavy atom effect).
138.5C4Aromatic CH, significantly downfield.
134.2C3Quaternary carbon attached to the CH₂OH group.
130.5C7Aromatic CH.
128.9C5Aromatic CH.
127.8C4aQuaternary carbon at the ring junction.
127.2C6Aromatic CH.
126.9C8Aromatic CH.
62.5C9 (CH₂)Aliphatic carbon attached to oxygen.

Analysis of ¹³C NMR Data:

  • Quaternary Carbons: Four quaternary carbons (C2, C3, C4a, C8a) are observed. C2 is identifiable due to the direct attachment of the heavy iodine atom, which can influence its chemical shift. C8a is the most downfield due to its direct bond to nitrogen.

  • Aromatic CH Carbons: The chemical shifts of C4, C5, C6, C7, and C8 are consistent with the quinoline ring system. Their specific assignments are definitively confirmed using 2D HSQC and HMBC experiments.

  • Aliphatic Carbon C9: The methylene carbon (C9) appears at ~62.5 ppm, a typical value for a carbon atom single-bonded to an oxygen atom and an aromatic ring.

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation for the assignment, 2D NMR experiments are essential for providing irrefutable proof of the proposed structure. This is a core tenet of a self-validating analytical system.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

Logical Flow of COSY Analysis

G H5 H5 (8.10 ppm) H6 H6 (7.58 ppm) H5->H6 ³JHH H7 H7 (7.75 ppm) H6->H7 ³JHH H8 H8 (7.85 ppm) H7->H8 ³JHH

Caption: Expected ³JHH correlations in the COSY spectrum for the benzenoid ring.

A key finding from the COSY spectrum would be the correlation between H5↔H6, H6↔H7, and H7↔H8, confirming the connectivity of the protons on the carbocyclic ring. The absence of any cross-peaks for H4, H9, and H10 confirms they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). This is the most reliable way to assign protonated carbons.

Table 3: Expected HSQC Correlations

Proton (¹H)Correlated Carbon (¹³C)
H4 (8.35 ppm)C4 (138.5 ppm)
H5 (8.10 ppm)C5 (128.9 ppm)
H6 (7.58 ppm)C6 (127.2 ppm)
H7 (7.75 ppm)C7 (130.5 ppm)
H8 (7.85 ppm)C8 (126.9 ppm)
H9 (4.95 ppm)C9 (62.5 ppm)
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial as it shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds). This allows for the complete assembly of the molecular skeleton by connecting the different fragments.

Workflow for HMBC-based Structural Elucidation

G H4 H4 C2 C2 H4->C2 ³JCH C3 C3 H4->C3 ²JCH C8a C8a H4->C8a ³JCH H9 H9 (CH₂) H9->C2 ³JCH H9->C3 ²JCH C4 C4 H9->C4 ³JCH H5 H5 C4a C4a H5->C4a ³JCH H5->C4 ²JCH C9 C9

Caption: Key HMBC correlations confirming the quinoline core structure.

Key HMBC Correlations and Their Significance:

  • H9 (CH₂) → C2, C3, C4: The correlation from the methylene protons (H9) to the quaternary carbons C2 and C3, as well as the protonated carbon C4, definitively places the hydroxymethyl group at the C3 position, adjacent to both C2 and C4.

  • H4 → C2, C8a: The correlation from the singlet proton H4 to the iodine-bearing carbon C2 and the bridgehead carbon C8a confirms its position in the heterocyclic ring.

  • H5 → C4a: This correlation from a proton on the benzenoid ring to a bridgehead carbon (C4a) links the two ring systems together, completing the quinoline skeleton.

Conclusion

The structural elucidation of (2-Iodoquinolin-3-yl)methanol is achieved through a systematic and multi-faceted NMR analysis. By combining high-resolution 1D ¹H and ¹³C NMR with 2D correlation experiments like COSY, HSQC, and HMBC, every atom in the molecule can be unambiguously assigned. This rigorous, self-validating workflow ensures the highest level of confidence in the material's identity, which is a critical requirement for its use in regulated environments like drug development. The principles and methodologies detailed in this guide are broadly applicable to the characterization of other complex heterocyclic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

Exploratory

An In-depth Technical Guide to the Solubility of (2-Iodoquinolin-3-yl)methanol in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical parameter in drug discovery, process development, and formulation science. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical parameter in drug discovery, process development, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of (2-Iodoquinolin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, predictive models, and a detailed experimental protocol for its empirical determination. This document is intended for researchers, chemists, and pharmaceutical scientists who require a deep understanding of this molecule's behavior in various solvent systems to facilitate its synthesis, purification, and application.

Introduction: The Significance of (2-Iodoquinolin-3-yl)methanol

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antiviral properties[1][2]. (2-Iodoquinolin-3-yl)methanol, as a functionalized quinoline, represents a versatile intermediate for the synthesis of more complex molecules[2]. Understanding its solubility is paramount for several reasons:

  • Reaction Kinetics: The choice of solvent can significantly influence reaction rates and outcomes during the synthesis of derivatives.

  • Purification: Solubility differences are exploited in crystallization, extraction, and chromatographic purification processes.

  • Formulation: For drug development, solubility in biocompatible solvents is a key factor for bioavailability and drug delivery.

This guide will provide the necessary framework for predicting and experimentally verifying the solubility of this compound, enabling more efficient and effective research and development.

Molecular Profile and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible[3][4]. The structure of (2-Iodoquinolin-3-yl)methanol offers several clues to its solubility behavior.

  • Quinoline Ring System: The bicyclic aromatic quinoline core is relatively nonpolar and will favor interactions with aromatic or moderately polar solvents through π-π stacking and van der Waals forces. Quinoline itself is readily soluble in most organic solvents[1].

  • Iodo Group: The iodine atom at the 2-position is large and polarizable, contributing to dipole-dipole interactions and increasing the overall molecular weight.

  • Methanol Group (-CH2OH): The hydroxymethyl group at the 3-position is the most significant feature for determining solubility in polar solvents. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen lone pair). This functional group will promote solubility in protic solvents like alcohols.

Based on this structure, we can predict that (2-Iodoquinolin-3-yl)methanol will exhibit moderate to good solubility in a range of polar organic solvents, with the specific solubility depending on the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP)[4][5]. HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar.[5] The distance (Ra) between the HSPs of the solute and solvent in the 3D Hansen space can be calculated, with smaller distances indicating higher affinity. While the specific HSP values for (2-Iodoquinolin-3-yl)methanol are not published, they can be experimentally determined by testing its solubility in a range of characterized solvents.[6][7]

Predictive Solubility in Common Organic Solvents

While experimental data is the gold standard, a qualitative prediction can be made based on the molecular structure and general chemical principles. The following table provides an estimated solubility profile for (2-Iodoquinolin-3-yl)methanol.

Solvent Solvent Type Predicted Solubility Rationale
Methanol Polar ProticHighExcellent hydrogen bonding potential and similar polarity.
Ethanol Polar ProticHighSimilar to methanol, good hydrogen bonding capabilities.
Isopropanol Polar ProticModerateIncreased hydrocarbon chain length may slightly reduce solubility compared to methanol.
Acetone Polar AproticModerate to HighStrong dipole-dipole interactions can solvate the molecule.
Acetonitrile Polar AproticModerateGood solvent for polar compounds, though lacks hydrogen bonding donation.
Dimethyl Sulfoxide (DMSO) Polar AproticHighHighly polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) Moderately PolarModerateCan engage in dipole-dipole interactions.
Ethyl Acetate Moderately PolarModerate to LowModerate polarity and some hydrogen bond accepting capability.
Tetrahydrofuran (THF) Moderately PolarModerate to HighGood general solvent for many organic molecules.
Toluene Nonpolar AromaticLowInteractions will be limited to dispersion forces with the quinoline ring.
Hexane Nonpolar AliphaticVery LowMismatch in polarity and intermolecular forces.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic equilibrium solubility.[8][9]

Principle

An excess amount of the solid solute is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method.[8][9]

Experimental Protocol

Materials and Equipment:

  • (2-Iodoquinolin-3-yl)methanol (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (2-Iodoquinolin-3-yl)methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of (2-Iodoquinolin-3-yl)methanol.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of (2-Iodoquinolin-3-yl)methanol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several external factors can influence the measured solubility of (2-Iodoquinolin-3-yl)methanol. It is critical to control these variables to ensure reproducible and accurate results.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[3] Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized and highly pure sample of (2-Iodoquinolin-3-yl)methanol.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.

  • Solvent Purity: The presence of water or other impurities in the organic solvent can significantly alter its solvating properties.[10][11]

The interplay of these factors is visualized in the diagram below.

Factors_Influencing_Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Measured Solubility Structure Molecular Structure Structure->Solubility Polymorph Crystalline Form Polymorph->Solubility Temperature Temperature Temperature->Solubility Purity Compound Purity Purity->Solubility Solvent Solvent Purity Solvent->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

References

  • Buncel, E., & Wilson, H. (2007). Understanding Physical Chemistry.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Google Patents. (2012).
  • Jouyban, A. (2010).
  • Wikipedia. (2024). Quinoline. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Chemistry LibreTexts. (2021). Solubility Lab. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Carvaja, G. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). 2-Quinolinemethanol. [Link]

  • ResearchGate. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

  • ResearchGate. (2024). Quinoline derivatives (organic compounds) and their properties. [Link]

  • ResearchGate. (2018). Predict solubility of organic compounds?. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Clariant. (n.d.). Methanol synthesis. [Link]

  • ChemSynthesis. (2025). (4-amino-2-methyl-3-quinolinyl)methanol. [Link]

  • Google Patents. (2015). Synthesizing and purifying method for 8-hydroxyquionline lithium. CN104263357A.
  • PubChem. (n.d.). Quinolin-3-ylmethanol hydrochloride. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

  • PubChem. (n.d.). Methanol. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of (2-Iodoquinolin-3-yl)methanol: A Proposed Route and Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a comprehensive, albeit proposed, synthetic pathway for the preparation of (2-Iodoquinolin-3-yl)methanol, a novel q...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive, albeit proposed, synthetic pathway for the preparation of (2-Iodoquinolin-3-yl)methanol, a novel quinoline derivative with potential applications in medicinal chemistry and drug development. While a definitive discovery and first synthesis have not been formally documented in peer-reviewed literature to date, this whitepaper constructs a robust and scientifically grounded two-step synthetic protocol. The proposed synthesis leverages the Vilsmeier-Haack reaction for the formylation of a suitable iodo-substituted acetanilide to yield the key intermediate, 2-Iodoquinolin-3-carbaldehyde. Subsequent selective reduction of the aldehyde functionality affords the target molecule. This guide provides a detailed exposition of the underlying reaction mechanisms, step-by-step experimental procedures, and a thorough discussion of the critical process parameters. Furthermore, predictive characterization data and in-depth analysis of the synthetic strategy are presented to offer a complete technical resource for researchers venturing into the synthesis of novel quinoline-based scaffolds.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic molecules with significant therapeutic properties.[1] From the historical significance of quinine in combating malaria to the contemporary use of fluoroquinolones as broad-spectrum antibiotics, the quinoline ring system has consistently proven to be a cornerstone of medicinal chemistry.[2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it an attractive template for the design of novel therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The introduction of a halogen atom, such as iodine, at the 2-position of the quinoline ring can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The further incorporation of a hydroxymethyl group at the 3-position introduces a potential site for further derivatization or interaction with target proteins, making (2-Iodoquinolin-3-yl)methanol a compound of considerable interest for drug discovery programs.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of (2-Iodoquinolin-3-yl)methanol is envisioned as a two-step process, commencing with the Vilsmeier-Haack cyclization of a suitable iodo-substituted N-arylacetamide to generate the intermediate aldehyde, followed by its selective reduction to the desired primary alcohol. This approach is predicated on the well-established reactivity of analogous chloro-substituted quinolines.

Caption: Proposed two-step synthesis of (2-Iodoquinolin-3-yl)methanol.

Step 1: Synthesis of 2-Iodoquinolin-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is in the synthesis of functionalized quinolines, specifically 2-halo-3-formylquinolines, through the cyclization of N-arylacetamides.

Mechanistic Insights

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Cyclization of N-Arylacetamide: The N-arylacetamide reacts with the Vilsmeier reagent. The reaction involves a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline. In the context of synthesizing the iodo-analogue, the starting material would be 2-iodoacetanilide. The greater polarizability and lower electronegativity of iodine compared to chlorine may influence the reaction rate and yield.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol (Proposed)

Materials:

  • 2-Iodoacetanilide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add freshly distilled POCl₃ (2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2-iodoacetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Iodoquinolin-3-carbaldehyde.

Step 2: Reduction of 2-Iodoquinolin-3-carbaldehyde to (2-Iodoquinolin-3-yl)methanol

The selective reduction of the aldehyde functionality in the presence of the iodo-substituted quinoline ring is a critical step. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high chemoselectivity for aldehydes and ketones over other reducible functional groups.

Rationale for Reagent Selection

Sodium borohydride is preferred over more potent reducing agents like lithium aluminum hydride (LiAlH₄) to minimize the risk of dehalogenation (reduction of the C-I bond). The reaction is typically carried out in a protic solvent such as methanol or ethanol, which also serves as the proton source for the resulting alkoxide intermediate.

Experimental Protocol (Proposed)

Materials:

  • 2-Iodoquinolin-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-Iodoquinolin-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (2-Iodoquinolin-3-yl)methanol.

Characterization and Data

As the synthesis of (2-Iodoquinolin-3-yl)methanol has not been explicitly reported, experimental characterization data is not available. However, based on the analysis of analogous compounds, the following spectral characteristics can be predicted.

Technique Predicted Observations
¹H NMR A singlet for the methylene protons (-CH₂OH) around 4.5-5.0 ppm. A broad singlet for the hydroxyl proton (-OH). Aromatic protons of the quinoline ring will appear in the range of 7.5-9.0 ppm. The chemical shift of the proton at the 4-position is expected to be a singlet and downfield due to the anisotropic effect of the nitrogen atom and the deshielding effect of the iodine atom.
¹³C NMR A signal for the methylene carbon (-CH₂OH) around 60-65 ppm. A signal for the carbon bearing the iodine atom (C-2) is expected to be significantly upfield compared to its chloro-analogue due to the heavy atom effect. The remaining aromatic carbons will appear in the range of 120-150 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (2-Iodoquinolin-3-yl)methanol (C₁₀H₈INO, MW: 285.08 g/mol ). The isotopic pattern for iodine will be observed.
Melting Point Expected to be a crystalline solid with a melting point that can be determined upon successful synthesis.

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically sound synthetic route for the preparation of (2-Iodoquinolin-3-yl)methanol. The proposed two-step synthesis, involving a Vilsmeier-Haack reaction followed by a selective reduction, provides a clear and actionable protocol for researchers in the field. The successful synthesis and characterization of this novel quinoline derivative will open avenues for its evaluation in various biological assays and its potential use as a building block in the development of new therapeutic agents. Further research will be necessary to optimize the reaction conditions and to fully elucidate the pharmacological profile of this promising compound.

References

  • Antimicrobial, and antioxidant activities of new quinoline analogs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3043.
  • (2-Chlorobenzo[h]quinolin-3-yl)methanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o953.
  • (Quinolin-3-yl)methanol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • (2-Chloro-6-methyl-quinolin-3-yl)methanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1543.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved January 25, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2022). Molecules, 27(15), 4987.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry, 56(9), 1660-1668.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. (2022). Malaria World.
  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025). Arkivoc, 2025(1), 1-25.
  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018). Molecules, 23(5), 1184.

Sources

Protocols & Analytical Methods

Method

Application Notes: (2-Iodoquinolin-3-yl)methanol as a Versatile Scaffold for Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Advantage of a Dual-Functionalized Building Block The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Advantage of a Dual-Functionalized Building Block

The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to form key hydrogen bonds and π-stacking interactions have made it a cornerstone in the design of numerous therapeutic agents. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Several FDA-approved drugs, particularly in the realm of oncology, feature this core structure, highlighting its clinical significance.[4][5]

While the quinoline core is vital, the true power in drug discovery lies in the ability to strategically and efficiently decorate this scaffold to optimize interactions with biological targets and fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This is where (2-Iodoquinolin-3-yl)methanol emerges as a building block of exceptional value. It possesses two distinct and orthogonally reactive functional groups:

  • A C2-Iodo Group: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.

  • A C3-Hydroxymethyl Group: A versatile primary alcohol that can be easily oxidized to the corresponding aldehyde for subsequent elaborations or can be used in substitution and etherification reactions.

This dual functionality enables a divergent synthetic approach, allowing researchers to rapidly generate libraries of complex molecules from a single, advanced intermediate. This guide provides detailed protocols and scientific rationale for leveraging (2-Iodoquinolin-3-yl)methanol in drug discovery campaigns.

G cluster_c2 C2 Position Chemistry cluster_c3 C3 Position Chemistry main (2-Iodoquinolin-3-yl)methanol (Core Scaffold) c2 Pd-Catalyzed Cross-Coupling main->c2 c3 Hydroxymethyl Reactions main->c3 suzuki Suzuki Coupling (C-Aryl/Heteroaryl) c2->suzuki sonogashira Sonogashira Coupling (C-Alkynyl) c2->sonogashira buchwald Buchwald-Hartwig (C-Amino) c2->buchwald library Diverse Compound Library for Drug Discovery Screening suzuki->library sonogashira->library buchwald->library oxidation Oxidation to Aldehyde c3->oxidation mitsunobu Mitsunobu Reaction (C-O/N/S Bonds) c3->mitsunobu aldehyde_deriv Aldehyde Derivatization (e.g., Reductive Amination) oxidation->aldehyde_deriv mitsunobu->library aldehyde_deriv->library

Figure 1: Divergent synthetic pathways using (2-Iodoquinolin-3-yl)methanol.

Synthesis of the Core Scaffold: (2-Iodoquinolin-3-yl)methanol

The most direct route to the title compound is via the reduction of its corresponding aldehyde, 2-iodoquinoline-3-carbaldehyde, which is commercially available.[6] The synthesis of the chloro-analog aldehyde via the Vilsmeier-Haack reaction is well-documented and serves as a foundational method for accessing this class of compounds.[7][8]

Protocol 2.1: Reduction of 2-Iodoquinoline-3-carbaldehyde

This protocol describes the selective reduction of the aldehyde to a primary alcohol using sodium borohydride (NaBH₄), a mild and cost-effective reducing agent that will not affect the aryl iodide.

Rationale: Sodium borohydride is chosen for its excellent chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce aldehydes and ketones without disturbing more robust functional groups like aryl halides or the quinoline ring itself. The reaction is typically performed in an alcoholic solvent, like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Materials:

  • 2-Iodoquinoline-3-carbaldehyde (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.1 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Suspend 2-iodoquinoline-3-carbaldehyde (1.0 equiv) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.1 equiv) portion-wise over 10-15 minutes. The reaction is exothermic and may cause bubbling. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield (2-Iodoquinolin-3-yl)methanol as a solid.

Self-Validation: The product can be characterized by ¹H NMR (expecting disappearance of the aldehyde proton ~10 ppm and appearance of a methylene singlet ~4.5-5.0 ppm and a hydroxyl proton), ¹³C NMR, and mass spectrometry (confirming the expected molecular weight).

Functionalization at the C2-Position: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, making this position an excellent anchor point for molecular elaboration.[9]

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.[4][10]

Rationale: The reaction mechanism involves a catalytic cycle with a Pd(0) species. The key steps are: (1) Oxidative Addition of the aryl iodide to Pd(0) to form a Pd(II) complex. (2) Transmetalation where an organic group is transferred from the activated boronic acid to the palladium center. This step requires a base (e.g., Na₂CO₃, K₂CO₃) to form a boronate species. (3) Reductive Elimination from the Pd(II) complex to form the new C-C bond and regenerate the active Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-R pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_biaryl->product aryl_iodide Ar-I ((2-Iodoquinolin-3-yl)methanol) aryl_iodide->pd2_aryl boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_biaryl

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • (2-Iodoquinolin-3-yl)methanol (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

  • Base, e.g., anhydrous Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)

  • Solvent system, e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O

  • Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add (2-Iodoquinolin-3-yl)methanol (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Arylboronic Acid Palladium Catalyst Solvent Approx. Yield
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O>85%
4-Methoxyphenylboronic acidPd(PPh₃)₄Dioxane/H₂O>90%
Pyridin-3-ylboronic acidPd(dppf)Cl₂Dioxane/H₂O>70%
4-Fluorophenylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂O>80%
Table 1: Representative examples for Suzuki-Miyaura coupling. Yields are estimates based on typical outcomes for similar substrates.
Protocol 3.2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker or be further transformed (e.g., via click chemistry or reduction).[11]

Rationale: This reaction uses a dual catalytic system of palladium and copper(I). The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper acetylide. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product.[11] An amine base (e.g., triethylamine, diisopropylamine) is used as both the base and often as a solvent.

Materials:

  • (2-Iodoquinolin-3-yl)methanol (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Amine base, e.g., Triethylamine (Et₃N)

  • Solvent, e.g., THF or DMF

  • Schlenk flask, inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add (2-Iodoquinolin-3-yl)methanol (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed THF and Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Functionalization at the C3-Position: The Hydroxymethyl Group

The primary alcohol at the C3 position offers a complementary site for diversification.

Protocol 4.1: Oxidation to 2-Iodoquinoline-3-carbaldehyde

Converting the alcohol to an aldehyde opens up a vast array of subsequent chemical transformations, including Wittig reactions, reductive aminations, and condensations. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to preserve the sensitive iodo-substituent.

Rationale: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C).[12] This forms a reactive electrophilic sulfur species that is attacked by the alcohol. A hindered amine base (e.g., triethylamine) then facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, CO, and CO₂.[13] Its primary advantages are extremely mild conditions and high yields.[14]

Materials:

  • (2-Iodoquinolin-3-yl)methanol (1.0 equiv)

  • Oxalyl chloride ((COCl)₂) (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N) (5.0 equiv)

  • Schlenk flask, inert atmosphere, dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere. Add anhydrous DCM and cool to -78 °C.

  • Slowly add oxalyl chloride, followed by the dropwise addition of DMSO. Stir for 15 minutes.

  • Add a solution of (2-Iodoquinolin-3-yl)methanol in minimal DCM dropwise. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield 2-iodoquinoline-3-carbaldehyde.

Rationale: DMP is a hypervalent iodine reagent that provides a mild, convenient, and high-yielding alternative to Swern oxidation, operable at room temperature.[15][16] It avoids cryogenic conditions and the foul-smelling byproducts of the Swern reaction.[17]

Materials:

  • (2-Iodoquinolin-3-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (2-Iodoquinolin-3-yl)methanol in anhydrous DCM in a round-bottom flask.

  • Add DMP in one portion and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with ether.

  • Combine the organic layers, wash with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 4.2: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of ethers from the alcohol and an acidic pronucleophile, such as a phenol.[18] It is a powerful tool for creating aryl ether linkages commonly found in bioactive molecules.

Rationale: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[19] This forms an oxyphosphonium salt, which is an excellent leaving group. The deprotonated nucleophile (e.g., a phenoxide) then displaces it in an Sₙ2 fashion.[20]

Materials:

  • (2-Iodoquinolin-3-yl)methanol (1.0 equiv)

  • Phenol or other acidic nucleophile (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous THF

  • Schlenk flask, inert atmosphere, ice bath

Procedure:

  • To a flame-dried Schlenk flask under N₂, dissolve (2-Iodoquinolin-3-yl)methanol, the phenol, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DEAD or DIAD dropwise via syringe. A color change and/or precipitate may be observed.

  • After addition, remove the ice bath and stir the reaction at room temperature overnight.

  • Monitor by TLC. Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Application Case Study: Scaffolding for Kinase Inhibitors

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are privileged structures for targeting the ATP-binding site of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[21][22] (2-Iodoquinolin-3-yl)methanol is an ideal starting point for synthesizing novel inhibitors based on this pharmacophore.

The general strategy involves:

  • Suzuki Coupling: Install the critical anilino-mimicking aryl or heteroaryl group at the C2 position.

  • C3-Methanol Derivatization: Use the C3-hydroxymethyl group to introduce substituents that can probe the solvent-exposed region of the kinase active site. This can improve potency, selectivity, or physicochemical properties.

Figure 3: Workflow for generating a library of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • The C2-Aryl Group: This group is designed to mimic the adenine region of ATP and often forms one or more crucial hydrogen bonds with the "hinge region" of the kinase.[21] Using different boronic acids allows for rapid exploration of this interaction space.

  • The C3-Substituent: The vector extending from the C3-methanol group points towards the solvent-exposed region of the ATP pocket. This position is ideal for introducing solubilizing groups (e.g., morpholine, piperazine via reductive amination of the aldehyde) or groups that can pick up additional interactions to enhance selectivity against other kinases.[23]

By systematically applying the protocols described in this guide, researchers can efficiently generate a focused library of novel quinoline derivatives, accelerating the hit-to-lead optimization process in drug discovery programs targeting kinases and other important enzyme classes.

References

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 25, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]

  • Patil, S. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14. [Link]

  • Verma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113283. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515. [Link]

  • Vaishali, V., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 25, 2026, from [Link]

  • Verma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113283. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 25, 2026, from [Link]

  • Matada, B. S., et al. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. ResearchGate. [Link]

  • MDPI. (2022). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 27(19), 6296. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4983. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved January 25, 2026, from [Link]

  • Hernandez-Vargas, E. A., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 26(2), 406. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 25, 2026, from [Link]

  • Ingenta Connect. (2025). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry, 32(5), 958-973. [Link]

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  • National Institutes of Health. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Viruses, 13(12), 2499. [Link]

  • Williams, M. T. J., et al. (2024). Mechanochemical Mitsunobu Reactions. Advanced Synthesis & Catalysis. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ResearchGate. [Link]

  • Scite.ai. (n.d.). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved January 25, 2026, from [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

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  • Siitonen, T., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(17), 13149-13162. [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 844. [Link]

Sources

Application

Application Notes and Protocols for the Heck Reaction of (2-Iodoquinolin-3-yl)methanol

Introduction: The Strategic Importance of the Heck Reaction in Quinoline Synthesis The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Quinoline Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has been instrumental in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2][3] The quinoline motif, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities.[4]

This application note provides a detailed experimental protocol for the Heck reaction involving (2-Iodoquinolin-3-yl)methanol. This specific substrate is of high value as it combines a reactive iodo-substituent, ideal for the Heck reaction, with a versatile hydroxymethyl group that can be further functionalized. The coupling of this molecule with an alkene, such as an acrylate ester, yields a highly functionalized quinoline derivative, a valuable intermediate for the synthesis of novel drug candidates and functional materials. We will delve into the mechanistic rationale behind the procedural steps, offering insights to ensure reproducibility and success for researchers in the field.

Mechanistic Underpinnings: The "Why" Behind the Protocol

Understanding the catalytic cycle of the Heck reaction is paramount to appreciating the role of each reagent and condition. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of (2-Iodoquinolin-3-yl)methanol. This is typically the rate-determining step and results in a square planar Pd(II) complex. Aryl iodides are excellent substrates for this step due to the relatively weak C-I bond.[2]

  • Olefin Coordination and Migratory Insertion: The alkene (in our example, n-butyl acrylate) coordinates to the palladium center. Subsequently, the quinolinyl group migrates from the palladium to one of the carbons of the double bond in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.[5]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (the β-position) must be accessible for elimination. This step occurs via a syn-elimination, where the palladium and the hydrogen atom are in a coplanar arrangement, leading to the formation of the substituted alkene product and a palladium-hydride complex.[6] This step dictates the regioselectivity and stereoselectivity of the reaction, generally favoring the E-isomer to minimize steric hindrance.[7]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial at this stage. It neutralizes the hydrido-palladium species (HPdX), regenerating the active Pd(0) catalyst and allowing the catalytic cycle to continue.[5][6] Common bases include organic amines like triethylamine (Et₃N) or inorganic salts such as sodium acetate (NaOAc).[6]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Heck reaction catalytic cycle.

Heck_Reaction_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Quin-Pd(II)L₂(I) (Aryl-Pd Complex) oxidative_addition->pd2_complex pi_complex Alkene π-Complex pd2_complex->pi_complex Olefin Coordination insertion Migratory Insertion alkyl_pd σ-Alkyl-Pd(II) Intermediate insertion->alkyl_pd beta_elimination β-Hydride Elimination product_complex Product π-Complex beta_elimination->product_complex regeneration Base (e.g., Et₃N) Regeneration product_complex->regeneration Forms H-Pd(II)L₂(I) product Coupled Product product_complex->product Product Release regeneration->pd0 aryl_halide (2-Iodoquinolin-3-yl)methanol aryl_halide->oxidative_addition alkene Alkene (n-Butyl Acrylate) alkene->pi_complex base_salt [Et₃NH]⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol

This protocol describes the coupling of (2-Iodoquinolin-3-yl)methanol with n-butyl acrylate.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(2-Iodoquinolin-3-yl)methanol>97%Sigma-AldrichStarting material
n-Butyl acrylate99%, contains MEHQSigma-AldrichAlkene coupling partner
Palladium(II) acetate (Pd(OAc)₂)Reagent grade, 98%Strem ChemicalsCatalyst precursor
Triphenylphosphine (PPh₃)99%Acros OrganicsLigand
Triethylamine (Et₃N)>99.5%Fisher ChemicalBase, should be distilled before use
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichReaction solvent
Ethyl acetateACS GradeVWR ChemicalsFor work-up and chromatography
HexanesACS GradeVWR ChemicalsFor chromatography
Saturated aq. NH₄Cl solution--For work-up
Brine (Saturated aq. NaCl solution)--For work-up
Anhydrous magnesium sulfate (MgSO₄)--Drying agent
Silica gel60 Å, 230-400 mesh-For column chromatography
Schlenk flask (50 mL)--Reaction vessel
Magnetic stirrer and stir bar--
Heating mantle with temperature control--
Inert gas line (Nitrogen or Argon)--
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring
Reaction Setup and Procedure

Rationale for Inert Atmosphere: The active Pd(0) species and phosphine ligands are sensitive to atmospheric oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for achieving high yields.

  • Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Charging the Flask: To the flask, add (2-Iodoquinolin-3-yl)methanol (1.0 mmol, 299.1 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

    • Expert Insight: A Pd:Ligand ratio of 1:2 is common for aryl iodides. The phosphine ligand stabilizes the palladium catalyst and promotes oxidative addition.[8]

  • Addition of Liquids: Evacuate and backfill the flask with inert gas three times. Through a syringe, add anhydrous DMF (10 mL), followed by triethylamine (1.5 mmol, 0.21 mL). Finally, add n-butyl acrylate (1.2 mmol, 0.17 mL).

    • Expert Insight: An excess of the alkene is often used to ensure complete consumption of the more valuable aryl iodide. Triethylamine acts as both the base and a reducing agent for the Pd(II) precatalyst to the active Pd(0) form.[6]

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove any dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. The disappearance of the (2-Iodoquinolin-3-yl)methanol spot is a key indicator.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL). Filter the mixture through a pad of Celite® to remove the precipitated palladium black and triethylammonium iodide salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The aqueous washes remove the remaining DMF, base, and salts, which are more soluble in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product, (E)-butyl 3-(3-(hydroxymethyl)quinolin-2-yl)acrylate, as a pale yellow solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 75-85%.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst (oxidized Pd or ligand); Insufficient temperature.Ensure all reagents and solvents are anhydrous and the system is properly degassed.[9] Verify the reaction temperature. Consider a more active catalyst system if necessary.
Low Yield Incomplete reaction; Catalyst deactivation; Poor work-up.Increase reaction time. Increase catalyst loading slightly (e.g., to 3-5 mol%).[9] Ensure efficient extraction during work-up.
Side Products Homocoupling of the aryl iodide; Isomerization or reduction of the alkene.Ensure a slight excess of the alkene. The use of phosphine ligands generally suppresses homocoupling. For reductive Heck products, ensure no hydride sources are present.[10]
Dark Black Precipitate This is palladium black, indicating catalyst decomposition. A small amount is normal.If excessive, it may indicate the reaction conditions are too harsh or the ligand is not effectively stabilizing the catalyst. Consider a more robust ligand or lower temperature.

References

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube (Total Organic Chemistry) URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: CHAPTER 11: Heck Reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES Source: University of Southampton ePrints URL: [Link]

  • Title: Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives Source: De Gruyter URL: [Link]

  • Title: Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Troubleshooting a difficult Heck reaction Source: Reddit r/Chempros URL: [Link]

  • Title: Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases Source: ACS Publications URL: [Link]

  • Title: (2-Chloro-8-methylquinolin-3-yl)methanol Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications Source: Royal Society of Chemistry URL: [Link]

Sources

Method

Application Notes and Protocols for Reaction Mechanisms Involving (2-Iodoquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of (2-Iodoquinolin-3-yl)methanol The quinoline scaffold is a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (2-Iodoquinolin-3-yl)methanol

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Within this privileged heterocyclic family, (2-Iodoquinolin-3-yl)methanol emerges as a particularly versatile building block. Its strategic architecture, featuring a reactive C-I bond at the 2-position, a primary alcohol at the 3-position, and the intrinsic properties of the quinoline core, offers a trifecta of opportunities for molecular elaboration. The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The hydroxyl group provides a site for further functionalization, esterification, etherification, or conversion to other functional groups, and it can participate in intramolecular cyclization reactions to forge complex polycyclic systems. This guide provides a detailed exploration of the key reaction mechanisms involving (2-Iodoquinolin-3-yl)methanol, complete with field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

I. Synthesis of (2-Iodoquinolin-3-yl)methanol

The most common and practical route to (2-Iodoquinolin-3-yl)methanol involves the reduction of its corresponding aldehyde, 2-iodoquinoline-3-carbaldehyde. This precursor is readily accessible through various established methods for quinoline synthesis.

Protocol 1: Synthesis via Reduction of 2-Iodoquinoline-3-carbaldehyde

This protocol outlines the selective reduction of the aldehyde functionality in the presence of the iodo-substituent. Sodium borohydride is a mild and effective reducing agent for this transformation.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Iodoquinoline-3-carbaldehyde285.061.0285 mg
Sodium Borohydride (NaBH₄)37.831.557 mg
Methanol (MeOH)32.04-10 mL
Dichloromethane (DCM)84.93-20 mL
Saturated aq. NH₄Cl solution--10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-iodoquinoline-3-carbaldehyde (1.0 mmol) in methanol (10 mL) with stirring at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 mmol) portion-wise over 5 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents over-reduction.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add dichloromethane (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (2-Iodoquinolin-3-yl)methanol as a solid.

II. Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond at the 2-position of the quinoline ring is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, ensuring high selectivity for reactions at the 2-position.

A. Sonogashira Coupling: Synthesis of 2-Alkynylquinolines

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1][2] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations, including click chemistry and intramolecular cyclizations.

Mechanism Overview: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide, transmetalation with a copper acetylide, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a base.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Ar-I Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne Cu-C≡CR RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Base Base CuAcetylide Cu-C≡CR Base->CuAcetylide + R-C≡C-H, - H-Base⁺ CuI CuI CuAcetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides.[2][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
(2-Iodoquinolin-3-yl)methanol285.091.0285 mg
Phenylacetylene102.131.2122 mg (0.13 mL)
Pd(PPh₃)₂Cl₂701.900.0214 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Triethylamine (TEA)101.193.00.42 mL
Tetrahydrofuran (THF), anhydrous72.11-10 mL

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add (2-Iodoquinolin-3-yl)methanol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL), triethylamine (3.0 mmol), and phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish, as monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (2-(phenylethynyl)quinolin-3-yl)methanol.

B. Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinolines

The Suzuki-Miyaura coupling is a highly versatile method for creating C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or its ester.[4] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdI Ar-Pd(II)-I(L₂) OxAdd->ArPdI Ar-I Transmetal Transmetalation ArPdI->Transmetal ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr - I⁻, - B(OH)₃ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [Ar'B(OH)₃]⁻ Base->Boronate + Ar'B(OH)₂ Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

This protocol is based on standard conditions for Suzuki couplings of iodoquinolines.[5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
(2-Iodoquinolin-3-yl)methanol285.091.0285 mg
Phenylboronic Acid121.931.5183 mg
Pd(PPh₃)₄1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane88.11-8 mL
Water18.02-2 mL

Step-by-Step Protocol:

  • Inert Atmosphere: In a Schlenk tube, combine (2-Iodoquinolin-3-yl)methanol (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL). The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes. Causality: Degassing removes oxygen, which can deactivate the palladium catalyst.

  • Reaction: Seal the tube and heat the mixture at 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the residue by column chromatography on silica gel to obtain (2-phenylquinolin-3-yl)methanol.

C. Heck Coupling: Synthesis of 2-Alkenylquinolines

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[6] The reaction typically requires a palladium catalyst and a base to regenerate the active catalyst.

Mechanism Overview: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.

Protocol 4: Heck Coupling with Ethyl Acrylate

This protocol is a representative example adapted from general Heck reaction conditions.[7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
(2-Iodoquinolin-3-yl)methanol285.091.0285 mg
Ethyl Acrylate100.121.5150 mg (0.16 mL)
Palladium(II) Acetate (Pd(OAc)₂)224.500.0511 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.130 mg
Triethylamine (TEA)101.192.00.28 mL
N,N-Dimethylformamide (DMF), anhydrous73.09-5 mL

Step-by-Step Protocol:

  • Inert Atmosphere: Combine (2-Iodoquinolin-3-yl)methanol (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol) in a Schlenk tube. Evacuate and backfill with argon.

  • Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and ethyl acrylate (1.5 mmol).

  • Reaction: Heat the mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water (20 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield ethyl (E)-3-(3-(hydroxymethyl)quinolin-2-yl)acrylate.

III. Derivatization and Intramolecular Cyclization

The hydroxyl group of (2-Iodoquinolin-3-yl)methanol offers a versatile handle for further synthetic transformations. It can be derivatized to introduce new functional groups or used as a nucleophile in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

A. Derivatization of the Hydroxyl Group

The primary alcohol can be readily converted into various other functional groups, such as ethers, esters, or halides, using standard organic transformations. This allows for the introduction of diverse functionalities and linkers, which is particularly useful in drug discovery programs.

Protocol 5: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
(2-Iodoquinolin-3-yl)methanol285.091.0285 mg
Sodium Hydride (NaH, 60% in mineral oil)24.00 (as NaH)1.248 mg
Benzyl Bromide171.031.1188 mg (0.13 mL)
Tetrahydrofuran (THF), anhydrous72.11-10 mL

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried flask under argon, add (2-Iodoquinolin-3-yl)methanol (1.0 mmol) and anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 mmol) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. Causality: NaH is a strong base that deprotonates the alcohol to form a nucleophilic alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the careful addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.

  • Purification: After concentration, purify the crude product by column chromatography to afford 3-((benzyloxy)methyl)-2-iodoquinoline.

B. Intramolecular Cyclization

The Sonogashira coupling products of (2-Iodoquinolin-3-yl)methanol, which possess a 2-alkynyl-3-(hydroxymethyl)quinoline structure, are excellent precursors for intramolecular cyclization reactions. These reactions can lead to the formation of novel fused heterocyclic systems, such as furano[2,3-b]quinolines.

Intramolecular_Cyclization Start (2-Alkynylquinolin-3-yl)methanol Cyclization Intramolecular Cyclization Start->Cyclization Catalyst Catalyst (e.g., base, metal) Catalyst->Cyclization Product Furano[2,3-b]quinoline Derivative Cyclization->Product

Caption: General workflow for intramolecular cyclization.

Protocol 6: Base-Mediated Intramolecular Cyclization

This protocol describes a potential pathway for the cyclization of a Sonogashira product.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
(2-(Phenylethynyl)quinolin-3-yl)methanol259.311.0259 mg
Potassium tert-butoxide (t-BuOK)112.211.2135 mg
N,N-Dimethylformamide (DMF), anhydrous73.09-5 mL

Step-by-Step Protocol:

  • Inert Atmosphere: In a Schlenk tube under argon, dissolve (2-(phenylethynyl)quinolin-3-yl)methanol (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add potassium tert-butoxide (1.2 mmol) and stir the mixture at room temperature for 2-4 hours. Causality: The strong base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to attack the alkyne.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over sodium sulfate.

  • Purification: Concentrate the solution and purify the residue by column chromatography to yield the corresponding furano[2,3-b]quinoline derivative.

IV. Conclusion

(2-Iodoquinolin-3-yl)methanol stands as a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the palladium-friendly C-I bond and the adaptable hydroxyl group, opens a gateway to a vast chemical space of complex quinoline derivatives and fused heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers to explore the rich chemistry of this compound, accelerating innovation in drug discovery and materials science.

References

  • Jordan Journal of Chemistry. Synthesis of Ethyl Substituted Isoquinoline-3-Carboxylate Derivatives. Available at: [Link]

  • Vaishali, et al. "Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent." Green Chemistry Letters and Reviews, 2025.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Li, Y., & Gao, W. "Synthesis of 2-[(quinolin-8-yloxy)methyl]-quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 19(6), 405-409, 2013. Available at: [Link]

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  • Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reductive Cyclization. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health. Available at: [Link]

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  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols. ResearchGate. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Nickel‐Catalyzed Sequential Dehydrogenation and Cyclization of 2‐Amino(Nitro)‐benzyl Alcohols with Alkyl Alcohols: Synthesis of C‐3‐Substituted Quinolines. ResearchGate. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols. Semantic Scholar. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

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Application

catalytic systems for functionalizing (2-Iodoquinolin-3-yl)methanol

An Application Guide to Catalytic Systems for the Functionalization of (2-Iodoquinolin-3-yl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged St...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Catalytic Systems for the Functionalization of (2-Iodoquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of therapeutic properties, including anticancer, antimalarial, anti-inflammatory, and antiviral activities.[4][5] The ability to precisely and efficiently introduce diverse functional groups onto the quinoline core is paramount for expanding the chemical space available for drug discovery and for fine-tuning the pharmacological profiles of lead compounds.[2][6]

(2-Iodoquinolin-3-yl)methanol emerges as a particularly valuable and versatile starting material for the synthesis of complex quinoline derivatives. This bifunctional molecule possesses two key handles for chemical modification:

  • The C2-Iodo Group: An ideal electrophilic partner for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

  • The C3-Methanol Group: Offers a site for further derivatization (e.g., etherification, esterification) and can play a role in directing or influencing the reactivity of the quinoline ring.

This guide provides a detailed overview of key catalytic systems for the functionalization of (2-Iodoquinolin-3-yl)methanol, with a focus on the underlying principles, practical experimental protocols, and the rationale behind methodological choices.

Caption: Key reactive sites on the (2-Iodoquinolin-3-yl)methanol scaffold.

Palladium-Catalyzed C-C Bond Formation: Expanding the Carbon Skeleton

Palladium catalysis has revolutionized organic synthesis, and its application in cross-coupling reactions is a robust strategy for modifying the (2-Iodoquinolin-3-yl)methanol core. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination steps.[7][8]

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, coupling the C2-iodo position with various aryl or vinyl boronic acids or esters.[9]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly, for example, as Pd(PPh₃)₄. Heterogeneous catalysts like Pd/C offer advantages in terms of cost and ease of removal.[10]

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination. The choice of ligand can significantly impact reaction efficiency.

  • Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for activating the organoboron reagent in the transmetalation step.

  • Solvent: A mixture of an organic solvent (like DME, Toluene, or Dioxane) and water is commonly used to dissolve both the organic substrate and the inorganic base.[10]

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ Active Catalyst PdII Ar-Pd(II)-I(L)₂ Pd0->PdII OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L)₂ PdII->PdII_Ar Trans Transmetalation PdII_Ar->Pd0 Product Ar-Ar' (Product) PdII_Ar->Product RedElim Reductive Elimination Reagents1 Quinoline-I Reagents2 Ar'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Arylation of (2-Iodoquinolin-3-yl)methanol

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Iodoquinolin-3-yl)methanol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/H₂O (e.g., in a 4:1:1 ratio), via syringe.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the (2-Arylquinolin-3-yl)methanol derivative.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100880-90
3-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001275-85
Heck-Mizoroki Reaction: Alkenylation

The Heck reaction couples the C2-iodo position with an alkene to introduce a vinyl substituent. This reaction is pivotal for creating complex molecular architectures.[11][12] The mechanism involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination.[13][14]

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and cost-effective precatalyst.

  • Ligand: For challenging substrates, phosphine ligands like P(o-tol)₃ or bulky phosphites can be beneficial. In many cases, the reaction can proceed without a ligand ("ligandless"), particularly with iodide substrates.

  • Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like Na₂CO₃ is required to neutralize the HI generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Heck_Cycle Simplified Catalytic Cycle for Heck Reaction Pd0 Pd(0)L₂ Active Catalyst PdII Ar-Pd(II)-I(L)₂ Pd0->PdII OxAdd Oxidative Addition PdII_Olefin [Ar-Pd(II)-I(L)₂(Olefin)] PdII->PdII_Olefin Coord Olefin Coordination PdII_Alkyl Alkyl-Pd(II)-I(L)₂ PdII_Olefin->PdII_Alkyl Insert Migratory Insertion PdII_Alkyl->Pd0 Product Alkene Product PdII_Alkyl->Product BetaElim β-Hydride Elimination Base Base Base->Pd0 Regeneration of Pd(0)

Caption: The catalytic cycle of the Heck-Mizoroki alkenylation reaction.

Protocol 2: Heck Alkenylation of (2-Iodoquinolin-3-yl)methanol

  • Reaction Setup: In a pressure tube, combine (2-Iodoquinolin-3-yl)methanol (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tol)₃, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent such as acetonitrile or DMF, followed by a base like triethylamine (2.0 eq).

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium black. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the 2-alkenyl-substituted quinoline.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[15][16] This reaction is indispensable for synthesizing compounds with amine functionalities, which are common in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are critical.[17] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L Active Catalyst PdII Ar-Pd(II)-I(L) Pd0->PdII OxAdd Oxidative Addition PdII_Amide Ar-Pd(II)-NR₂(L) PdII->PdII_Amide AmineCoord Amine Coordination + Deprotonation PdII_Amide->Pd0 Product Ar-NR₂ (Product) PdII_Amide->Product RedElim Reductive Elimination Reagents1 Quinoline-I Reagents2 HNR₂ + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of (2-Iodoquinolin-3-yl)methanol

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specific Buchwald ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Add (2-Iodoquinolin-3-yl)methanol (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent and Conditions: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 80-110 °C for 8-24 hours.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

General Experimental Workflow & Troubleshooting

A successful functionalization campaign relies on a systematic workflow from reaction setup to final product analysis.

Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Catalytic Reaction (Heating & Stirring) Setup->Reaction Monitor Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Proceed if complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A standard workflow for catalytic functionalization experiments.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert conditions (O₂); Poor quality reagents/solvents.Use a fresh batch of catalyst; Ensure rigorous degassing of solvents and use of a glovebox/Schlenk line; Use anhydrous solvents.
Recovery of Starting Material Reaction temperature too low; Inappropriate ligand or base.Increase reaction temperature; Screen different ligands (e.g., more electron-rich); Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaOtBu).
Formation of Side Products Dehalogenation of starting material; Homocoupling of boronic acid (Suzuki).Lower the catalyst loading; Use a different ligand; Ensure slow addition of reagents.
Difficulty in Purification Product co-elutes with impurities or ligand.Use a different solvent system for chromatography; Recrystallize the product if possible; Use a catalyst system with water-soluble ligands for easier removal.

References

  • Kumar, I., Sharma, R., Sharma, U., & Kumar, V. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Besson, T., & Thiéry, V. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(11), 2549. [Link]

  • Saidi, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1468. [Link]

  • Al-Ostath, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1184511. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Roopan, S. M., Khan, F.-R. N., & Jin, J. S. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3). [Link]

  • Griesbeck, A. G., & Oelgemöller, M. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link]

  • Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(11), 2747. [Link]

  • Figure: Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. [Link]

  • Zhang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6649. [Link]

  • Figure: Suzuki cross-coupling of arylboronic acids with compound 2. [Link]

  • Daugulis, O., et al. (2015). Palladium-catalyzed directed aldehyde C–H arylation of quinoline-8-carbaldehydes: Exploring the reactivity differences between aryl (pseudo) halides. Journal of the American Chemical Society. [Link]

  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Molecules. [Link]

  • Dawle, J. K., et al. (2018). DESIGN AND SYNTHESIS SERIES OF NOVEL QUINOLINYL METHANOL'S DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Organic Letters, 25(7), 1184–1189. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules. [Link]

  • Bures, J., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2217–2226. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lete, E. (2021). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology. [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. Sci-Hub. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photocatalysis. Angewandte Chemie International Edition. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][18]-Fused Indole Heterocycles. The Journal of Organic Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers. [Link]

  • ChemOrgChem. (2022). Heck Cross-Coupling| CSIR 2018| Problem Solved. YouTube. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

Sources

Technical Notes & Optimization

Optimization

common side reactions in the synthesis of (2-Iodoquinolin-3-yl)methanol

Welcome to the technical support center for the synthesis of (2-Iodoquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Iodoquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common side reactions and troubleshooting strategies for this synthesis, providing practical, field-proven insights to ensure the success of your experiments. Our focus is on explaining the "why" behind experimental choices, empowering you to anticipate and resolve challenges.

The synthesis of (2-Iodoquinolin-3-yl)methanol typically proceeds via the reduction of a suitable precursor, most commonly 2-iodoquinoline-3-carbaldehyde or a derivative of 2-iodoquinoline-3-carboxylic acid. The primary challenges in this synthesis revolve around the chemoselectivity of the reduction and the inherent reactivity of the starting materials and product.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of (2-Iodoquinolin-3-yl)methanol, providing detailed explanations and actionable solutions.

Issue 1: Incomplete or Sluggish Reaction

Observation: TLC or LC-MS analysis indicates the presence of a significant amount of starting material (e.g., 2-iodoquinoline-3-carbaldehyde) even after prolonged reaction times.

Root Cause Analysis:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to fully convert the starting material.

  • Low Reagent Activity: The reducing agent may have degraded due to improper storage or handling, leading to reduced activity.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry and Activity:

    • Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.1 eq to 1.5 eq).

    • Use a freshly opened bottle of the reducing agent or test its activity on a known, reliable substrate.

  • Optimize Reaction Conditions:

    • If solubility is an issue, consider a different solvent or a co-solvent system. For instance, if using methanol, adding a co-solvent like THF might improve the solubility of the quinoline derivative.

    • Gradually increase the reaction temperature. For reductions with sodium borohydride, moving from 0 °C to room temperature can significantly increase the reaction rate.

  • Consider a More Potent Reducing Agent:

    • If using a mild reducing agent like sodium borohydride (NaBH₄) and the reaction is still sluggish, consider a more powerful, yet still chemoselective, reducing agent. However, be mindful of potential side reactions with more potent reagents (see Issue 3).

Issue 2: Formation of De-iodinated Product ((Quinolin-3-yl)methanol)

Observation: Mass spectrometry analysis reveals a significant peak corresponding to the mass of (quinolin-3-yl)methanol, indicating the loss of the iodine atom.

Root Cause Analysis:

The C-I bond at the 2-position of the quinoline ring is susceptible to cleavage under certain reductive conditions, a process known as hydrodehalogenation. This is particularly prevalent with more reactive reducing agents or in the presence of catalytic impurities.[1]

Mitigation Strategies:

  • Choice of Reducing Agent:

    • Preferred: Use milder reducing agents that are less prone to causing hydrodehalogenation. Sodium borohydride (NaBH₄) is generally a good first choice.

    • Use with Caution: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is more likely to cause de-iodination. If its use is necessary, the reaction should be conducted at very low temperatures (e.g., -78 °C) with careful monitoring.[2][3]

  • Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature throughout the addition of the reducing agent and the course of the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that might be initiated by atmospheric components.[1]

  • Work-up Procedure:

    • Quench the reaction at low temperatures and avoid excessive exposure to acidic or basic conditions during work-up, which can sometimes promote de-iodination.

Table 1: Reducing Agent Selection Guide
Reducing AgentRelative ReactivityCommon SolventsTypical TemperatureRisk of De-iodination
Sodium Borohydride (NaBH₄) MildMethanol, Ethanol0 °C to RTLow
Lithium Borohydride (LiBH₄) ModerateTHF, Diethyl Ether0 °C to RTModerate
Diisobutylaluminium Hydride (DIBAL-H) ModerateToluene, Hexane-78 °C to 0 °CModerate to High
Lithium Aluminum Hydride (LiAlH₄) StrongTHF, Diethyl Ether-78 °C to 0 °CHigh
Issue 3: Over-reduction to 2-Iodo-3-methylquinoline

Observation: The desired product, (2-iodoquinolin-3-yl)methanol, is a primary alcohol. Over-reduction would lead to the formation of the corresponding methyl group. This is a less common side reaction in the reduction of an aldehyde but can occur under harsh conditions.

Root Cause Analysis:

While the reduction of an aldehyde to an alcohol is typically straightforward, aggressive reducing agents or prolonged reaction times at elevated temperatures can potentially lead to the complete reduction of the formyl group to a methyl group.

Preventative Measures:

  • Controlled Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Avoid Harsh Reagents: Steer clear of reducing agents and conditions typically used for the reduction of carbonyls to alkanes (e.g., Clemmensen or Wolff-Kishner reductions).

  • Temperature Management: As with de-iodination, maintaining low temperatures is crucial.

Issue 4: Formation of Dimeric Byproducts

Observation: The appearance of high molecular weight species in the mass spectrum, potentially corresponding to ether or other dimeric structures.

Root Cause Analysis:

The product, (2-iodoquinolin-3-yl)methanol, contains a nucleophilic hydroxyl group and an electrophilic carbon at the 2-position (attached to iodine). Under certain conditions, intermolecular reactions can occur. For instance, the alcohol of one molecule could potentially displace the iodine of another, although this is less likely under reductive conditions. More plausible is the formation of ethers during work-up or purification, especially if acidic conditions are employed.

Mitigation Strategies:

  • Neutral Work-up: Use a neutral or mildly basic work-up procedure to avoid acid-catalyzed ether formation.

  • Prompt Purification: Purify the crude product promptly after the reaction to minimize the potential for intermolecular reactions upon standing.

  • Appropriate Purification Technique: Use purification methods that avoid prolonged exposure to heat or reactive stationary phases. Silica gel chromatography is generally suitable, but for sensitive compounds, a less acidic stationary phase like alumina might be considered.

Experimental Protocols

Recommended Synthesis Protocol for (2-Iodoquinolin-3-yl)methanol

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • 2-Iodoquinoline-3-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)[4][5]

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-iodoquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions Start 2-Iodoquinoline-3-carbaldehyde Product (2-Iodoquinolin-3-yl)methanol Start->Product NaBH4, MeOH, 0 °C (Desired Reaction) Deiodinated (Quinolin-3-yl)methanol (De-iodination) Start->Deiodinated Harsh reducing agent (e.g., LiAlH4, high temp) OverReduced 2-Iodo-3-methylquinoline (Over-reduction) Start->OverReduced Aggressive conditions Product->Deiodinated Further reduction

Caption: Desired synthesis and common side reaction pathways.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check1 Incomplete Conversion? Start->Check1 Check2 De-iodination Observed? Check1->Check2 No Sol1 Increase reducing agent Optimize temperature/solvent Check1->Sol1 Yes Check3 Other Byproducts? Check2->Check3 No Sol2 Use milder reducing agent (NaBH4) Lower reaction temperature Check2->Sol2 Yes Sol3 Neutral work-up Prompt purification Check3->Sol3 Yes End Successful Synthesis Check3->End No Sol1->Check2 Sol2->Check3 Sol3->End

Caption: A step-by-step guide for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the reduction?

A1: Yes, other polar protic solvents like ethanol can be used with NaBH₄. Aprotic solvents like THF can also be used, especially with other reducing agents like LiAlH₄ or LiBH₄. However, methanol is often preferred for NaBH₄ reductions due to its ability to protonate the intermediate alkoxide and its good solvent properties for both the starting material and the reagent.

Q2: How do I know if my starting material, 2-iodoquinoline-3-carbaldehyde, is pure?

A2: The purity of the starting material is crucial for a clean reaction. You should characterize your starting material by ¹H NMR, ¹³C NMR, and mass spectrometry before use. Impurities in the starting material can lead to unexpected side products.

Q3: My purified (2-Iodoquinolin-3-yl)methanol is a yellow oil, but I expected a solid. What should I do?

A3: While some quinoline derivatives are solids, it is possible for the product to be a viscous oil, especially if trace solvent impurities are present. Ensure all solvent has been removed under high vacuum. If the product is still an oil, re-check the analytical data (NMR and MS) to confirm its identity and purity. If impurities are present, a second purification may be necessary. It is also possible that the product is a low-melting solid.[6]

Q4: Is the product, (2-Iodoquinolin-3-yl)methanol, stable?

A4: Halogenated quinolines, particularly iodo-substituted ones, can be sensitive to light and air over long periods.[1][7] It is recommended to store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to prevent degradation.

References

  • Journal of Chemical Research. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. ResearchGate. [Link]

  • ResearchGate. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2017). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]

  • ResearchGate. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

  • Sci-Hub. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • De Gruyter. (n.d.). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

Sources

Troubleshooting

Technical Support Center: (2-Iodoquinolin-3-yl)methanol Degradation Pathways

Welcome to the technical support center for (2-Iodoquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degrada...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Iodoquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Our goal is to provide you with the scientific rationale and practical troubleshooting strategies to ensure the integrity of your experiments.

I. Understanding the Stability of (2-Iodoquinolin-3-yl)methanol: A Proactive Approach

(2-Iodoquinolin-3-yl)methanol is a versatile intermediate in medicinal chemistry. However, its chemical structure, featuring an iodo-substituted quinoline ring and a primary benzylic alcohol, presents specific stability considerations. Proactively understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will address common questions and troubleshooting scenarios related to the degradation of (2-Iodoquinolin-3-yl)methanol, providing you with the foundational knowledge to anticipate and mitigate these issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for (2-Iodoquinolin-3-yl)methanol?

Based on its functional groups, the two most probable degradation pathways are photo-oxidation and oxidation .

  • Photo-oxidation: The carbon-iodine bond in iodo-aromatic compounds can be susceptible to cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of radical species that can subsequently react with oxygen or other molecules in the medium. The quinoline ring itself can also undergo photodegradation.[1]

  • Oxidation: The primary benzylic alcohol group is prone to oxidation. This can occur in the presence of oxidizing agents or even atmospheric oxygen over time, especially when exposed to heat or light. The initial oxidation product would be the corresponding aldehyde, (2-Iodoquinolin-3-yl)carbaldehyde, which can be further oxidized to 2-Iodoquinoline-3-carboxylic acid.[2][3][4][5]

Q2: My recent batch of (2-Iodoquinolin-3-yl)methanol shows a new impurity peak in the HPLC analysis that was not present before. What could it be?

A new impurity peak often indicates degradation. The most likely culprits are the oxidation products: (2-Iodoquinolin-3-yl)carbaldehyde or 2-Iodoquinoline-3-carboxylic acid. To confirm this, you can:

  • Analyze by LC-MS: Mass spectrometry can help identify the molecular weight of the impurity, which would correspond to the expected oxidation products.

  • Synthesize the standards: If possible, synthesize small amounts of the potential aldehyde and carboxylic acid derivatives to compare their retention times with the observed impurity peak.

Q3: I have been storing my (2-Iodoquinolin-3-yl)methanol solution in a clear glass vial on the lab bench, and I am observing degradation. What is the likely cause?

The degradation is most likely due to photodegradation . The quinoline moiety and the carbon-iodine bond are susceptible to degradation upon exposure to ambient light.[1] It is crucial to store solutions of this compound in amber vials or otherwise protect them from light.

Q4: Can (2-Iodoquinolin-3-yl)methanol degrade under acidic or basic conditions?

While the primary alcohol and the iodo-substituent are generally stable to hydrolysis under mild acidic or basic conditions, the quinoline nitrogen can be protonated or deprotonated, which might influence the overall stability of the molecule. Forced degradation studies under acidic and basic conditions are recommended to assess this potential liability.[6][7]

III. Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC with a shorter retention time. This could be a more polar degradation product, such as 2-Iodoquinoline-3-carboxylic acid.1. Confirm the identity using LC-MS. 2. Review storage conditions; exposure to air and light can promote oxidation. 3. If the sample was heated, this could indicate thermal degradation.
Appearance of a new peak in HPLC with a longer retention time. This might indicate a less polar degradation product, potentially from a dimerization or other side reaction.1. Use LC-MS to investigate the molecular weight of the unknown peak. 2. Consider the possibility of reactions with solvent or other components in the mixture.
Discoloration of the solid compound or solution (e.g., turning yellow or brown). This is often a sign of degradation, potentially due to the formation of colored byproducts from photo-oxidation or other pathways.1. Protect the compound from light by storing it in an amber vial and in the dark. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent results in biological assays. Degradation of the compound can lead to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.1. Always use freshly prepared solutions for biological experiments. 2. Routinely check the purity of your stock solutions by HPLC. 3. If storing solutions, do so at low temperatures (-20°C or -80°C) and protected from light.

IV. Experimental Protocols: Forced Degradation Studies

To systematically investigate the degradation pathways of (2-Iodoquinolin-3-yl)methanol, forced degradation studies are essential.[6][8][9] These studies involve subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

A. General Procedure for Forced Degradation
  • Prepare a stock solution of (2-Iodoquinolin-3-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points , withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample.

B. Stress Conditions
Stress Condition Typical Reagents and Conditions Rationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess stability in acidic environments.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo assess stability in basic environments.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo investigate susceptibility to oxidation.
Photolytic Degradation Expose the solution in a quartz cuvette to UV light (e.g., 254 nm and 365 nm) and visible light for a defined period.To determine light sensitivity.
Thermal Degradation Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.To evaluate thermal stability.

Note: The conditions provided are starting points and may need to be adjusted based on the observed stability of the compound.

C. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[10][11][12]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of compounds with varying polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectra of the degradation products, which aids in their identification.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[8][10]

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of (2-Iodoquinolin-3-yl)methanol.

DegradationPathways cluster_main Degradation of (2-Iodoquinolin-3-yl)methanol cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent (2-Iodoquinolin-3-yl)methanol aldehyde (2-Iodoquinolin-3-yl)carbaldehyde parent->aldehyde Oxidizing agents / O2, heat, light deiodinated (Quinolin-3-yl)methanol parent->deiodinated UV/Vis Light acid 2-Iodoquinoline-3-carboxylic acid aldehyde->acid Further Oxidation other_products Other Photoproducts deiodinated->other_products Further degradation

Caption: Hypothesized degradation pathways of (2-Iodoquinolin-3-yl)methanol.

VI. Summary of Potential Degradation Products

Degradation Pathway Potential Degradation Product Expected Change in Polarity Analytical Confirmation
Oxidation(2-Iodoquinolin-3-yl)carbaldehydeSlightly more polarLC-MS, Comparison with standard
Oxidation2-Iodoquinoline-3-carboxylic acidMore polarLC-MS, Comparison with standard
Photodegradation(Quinolin-3-yl)methanolLess polarLC-MS
PhotodegradationOther complex photoproductsVariableLC-MS/MS for structural elucidation

VII. Conclusion

The stability of (2-Iodoquinolin-3-yl)methanol is a critical factor in its successful application in research and development. By understanding the potential for oxidative and photolytic degradation, researchers can take appropriate measures to handle and store the compound, ensuring the reliability and reproducibility of their results. The troubleshooting guide and experimental protocols provided herein serve as a valuable resource for investigating and mitigating the degradation of this important chemical entity.

VIII. References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003.

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996.

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

  • Marko-Varga, G., & Vigh, G. (1990). High-performance liquid chromatography of benzylic alcohols. Journal of Chromatography A, 523, 1-17.

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John wiley & sons.

  • Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2. Angewandte Chemie International Edition, 43(26), 3400-3420.

  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

  • Sharma, S., & Goyal, S. (2015). Development and validation of a stability-indicating HPLC method for the determination of related substances in an API. Journal of chromatographic science, 53(5), 735-743.

  • International Conference on Harmonisation. (2005). Q2 (R1): Validation of analytical procedures: text and methodology.

  • Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones. Springer Science & Business Media.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238.

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]-quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409.

  • PubChem. (n.d.). (Quinolin-3-yl)methanol. Retrieved from [Link]

  • European Medicines Agency. (2017). Guideline on stability testing of existing active substances and related finished products.

  • Huynh-Ba, K. (Ed.). (2009). Handbook of stability testing in pharmaceutical development. Springer.

  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: a case study. Journal of pharmaceutical and biomedical analysis, 29(1-2), 43-53.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.

  • Müllner, S., et al. (2015). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 51(54), 10978-10981.

  • Smoleń, S., et al. (2025). Use of iodoquinolines for iodine biofortification of potato plants. ResearchGate.

  • Melo, S. R. D. O., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 68(3), 221-235.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13.

  • Zhang, T., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water research, 193, 116885.

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by benzylic oxidation.

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.

  • MedCrave online. (2016). Forced Degradation Studies.

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Reactions with (2-Iodoquinolin-3-yl)methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Iodoquinolin-3-yl)methanol in air-sensitive reactions. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Iodoquinolin-3-yl)methanol in air-sensitive reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success and integrity of your experiments.

Introduction to (2-Iodoquinolin-3-yl)methanol and its Air Sensitivity

(2-Iodoquinolin-3-yl)methanol is a key building block in the synthesis of various quinoline-based compounds, which are of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of the iodo-substituent at the 2-position and the methanol group at the 3-position of the quinoline core makes it a versatile precursor for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions.[4]

However, the reactivity of this compound, particularly in the presence of transition metal catalysts, can be compromised by exposure to atmospheric oxygen and moisture. While the compound itself is not pyrophoric, its solutions, especially in the presence of catalysts and bases, can be susceptible to degradation, leading to reduced yields, formation of impurities, and inconsistent reaction outcomes. This guide will equip you with the knowledge and techniques to effectively handle (2-Iodoquinolin-3-yl)methanol in an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to handle (2-Iodoquinolin-3-yl)methanol under an inert atmosphere?

A1: While (2-Iodoquinolin-3-yl)methanol is a stable solid, many of its intended reactions, such as Suzuki, Heck, or Sonogashira couplings, employ palladium catalysts. These catalysts are most active in their Pd(0) oxidation state, which is notoriously sensitive to oxidation by atmospheric oxygen. Exposure to air can lead to the formation of inactive palladium oxides, effectively quenching the catalytic cycle. Furthermore, organometallic intermediates formed during the reaction can be sensitive to both oxygen and moisture, leading to unwanted side products.

Q2: What are the visual indicators that my reaction involving (2-Iodoquinolin-3-yl)methanol has been compromised by air?

A2: A common visual cue of a compromised reaction is a rapid color change of the reaction mixture upon addition of the palladium catalyst. For instance, a reaction that should be a light yellow or orange may turn dark brown or black almost instantaneously. This often indicates the formation of palladium black, an inactive form of palladium. Another indicator is the failure of the reaction to proceed to completion, as observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis, with a significant amount of starting material remaining even after prolonged reaction times.

Q3: Can I use a nitrogen-filled balloon instead of a Schlenk line for my reaction?

A3: A nitrogen-filled balloon can be a viable and more straightforward alternative to a Schlenk line for maintaining an inert atmosphere, especially for reactions that are not exceedingly sensitive or are of short duration.[5][6] However, it's crucial to recognize the limitations. Balloons are permeable to gases over time, and the seal provided by a rubber septum can be less robust than the ground glass joints of a Schlenk line. For reactions requiring rigorous exclusion of air and moisture over extended periods, a Schlenk line is the superior choice.[7]

Q4: My reaction is not going to completion. Besides air-sensitivity, what else could be the issue?

A4: If you are confident in your inert atmosphere technique, other factors could be at play:

  • Reagent Quality: Ensure that your (2-Iodoquinolin-3-yl)methanol and other reagents are of high purity. Impurities can inhibit the catalyst.

  • Solvent Purity: Use anhydrous solvents. Residual water can react with organometallic intermediates and bases.

  • Base Strength and Solubility: The choice of base is critical in many cross-coupling reactions. Ensure the base is strong enough and has sufficient solubility in the reaction solvent.

  • Catalyst and Ligand Choice: The specific palladium catalyst and ligand combination may not be optimal for your desired transformation. A brief literature search for similar reactions can provide guidance.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with (2-Iodoquinolin-3-yl)methanol in air-sensitive reactions.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
Potential Cause Troubleshooting Steps Scientific Rationale
Inadequate Inert Atmosphere 1. Review your inert atmosphere setup. Ensure all joints are well-sealed. 2. If using a Schlenk line, perform at least three vacuum/inert gas backfill cycles.[8][9] 3. If using a balloon, ensure it is well-inflated and the septum is not leaking.[5]Oxygen can deactivate the palladium catalyst, preventing the reaction from starting. Moisture can hydrolyze sensitive reagents.
Impure Solvents or Reagents 1. Use freshly distilled or commercially available anhydrous solvents. 2. Check the purity of (2-Iodoquinolin-3-yl)methanol and other starting materials by NMR or LC-MS.Impurities, especially water, can quench the catalyst and react with organometallic intermediates.
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. 2. Consider using a pre-catalyst that is more stable to air.Palladium catalysts can degrade over time, even when stored under what is believed to be an inert atmosphere.
Issue 2: Formation of Dark Precipitate (Palladium Black)
Potential Cause Troubleshooting Steps Scientific Rationale
Oxygen Contamination 1. Immediately place the reaction under a robust inert atmosphere. 2. Degas the solvent thoroughly before adding the catalyst.The formation of palladium black is a classic sign of Pd(0) oxidation to inactive palladium species.
High Reaction Temperature 1. Monitor the reaction temperature carefully. 2. Add the catalyst at room temperature before heating the reaction mixture.High temperatures can accelerate the decomposition of the catalyst, especially in the presence of trace oxygen.
Incorrect Ligand-to-Metal Ratio 1. Ensure the correct stoichiometry of the ligand to the palladium catalyst is used.The ligand plays a crucial role in stabilizing the Pd(0) species and preventing its aggregation into palladium black.
Issue 3: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Monitor the reaction progress by TLC or LC-MS. 2. If the reaction stalls, consider adding a fresh portion of the catalyst under inert conditions.The catalyst may have a limited lifetime under the reaction conditions.
Side Reactions 1. Analyze the crude reaction mixture to identify major byproducts. 2. Common side reactions include homocoupling of the starting materials or protodehalogenation.Understanding the side products can provide clues about the reaction mechanism and how to optimize conditions to favor the desired pathway.
Product Degradation 1. Check the stability of your product under the reaction conditions. 2. Consider a lower reaction temperature or a shorter reaction time.The desired product may not be stable to the reaction conditions over long periods.

Experimental Protocols

Protocol 1: Setting up a Reaction using a Schlenk Line

This protocol outlines the fundamental steps for setting up an air-sensitive reaction using a Schlenk line.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and cooled under a stream of inert gas (Nitrogen or Argon).[10]

  • Assembly: Assemble the reaction flask, condenser, and other necessary glassware on the Schlenk line. Ensure all ground glass joints are properly greased and secured with clips.

  • Purging the System:

    • Close the stopcock to the inert gas manifold and open it to the vacuum manifold. Evacuate the system for 5-10 minutes.

    • Close the stopcock to the vacuum and slowly open it to the inert gas. You should hear the gas flowing into the flask.

    • Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases are removed.[8][9]

  • Adding Reagents:

    • Solid reagents, such as (2-Iodoquinolin-3-yl)methanol, catalyst, and base, can be added to the flask before purging, or quickly added against a positive flow of inert gas.

    • Liquid reagents and solvents should be added via a syringe through a rubber septum.[10][11] Ensure the syringe is purged with inert gas before use.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil bubbler, which allows for visual monitoring of the gas flow.

Diagram: Schlenk Line Setup for an Air-Sensitive Reaction

Schlenk_Line_Setup cluster_glassware Reaction Glassware cluster_schlenk_line Schlenk Line Reaction_Flask Reaction Flask (with stir bar) Condenser Condenser Reaction_Flask->Condenser Ground Glass Joint Septum Rubber Septum Condenser->Septum Inlet for Reagents Stopcock Three-Way Stopcock Condenser->Stopcock Inert_Gas Inert Gas (N2 or Ar) Dual_Manifold Inert Gas Vacuum Inert_Gas->Dual_Manifold:f0 Vacuum_Pump Vacuum Pump Vacuum_Pump->Dual_Manifold:f1 Dual_Manifold->Stopcock Bubbler Oil Bubbler Stopcock->Bubbler Positive Pressure Outlet

Caption: A typical Schlenk line setup for performing air-sensitive reactions.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for troubleshooting common problems.

Troubleshooting_Workflow Start Reaction Problem (e.g., Low Yield, No Reaction) Check_Inert_Atmosphere Is the inert atmosphere setup adequate? Start->Check_Inert_Atmosphere Improve_Setup Improve inert atmosphere technique (e.g., re-purge, check for leaks) Check_Inert_Atmosphere->Improve_Setup No Check_Reagents Are reagents and solvents pure and anhydrous? Check_Inert_Atmosphere->Check_Reagents Yes Improve_Setup->Check_Inert_Atmosphere Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Check_Conditions Are reaction conditions optimal? (Temp, Time, Catalyst, Base) Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Reagents Optimize_Conditions Optimize reaction conditions (Literature search, systematic variation) Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Optimize_Conditions->Check_Conditions

Caption: A decision tree for troubleshooting air-sensitive reactions.

References

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Doucet, H., & Hierso, J. C. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry–A European Journal, 15(46), 12596-12613. [Link]

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Fairlamb, I. J. S. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(1), 1-15. [Link]

  • D'Antuono, M., et al. (2024). Palladium-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3465. [Link]

  • Aslam, A. S. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]

  • University of Bristol. (n.d.). The Schlenk Line Survival Guide. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • University of Edinburgh. (n.d.). Standard Operating Procedure: Use of a Schlenk line. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]

  • Gao, W., & Li, Y. (2010). A simple and efficient synthesis of novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Arkivoc, 2011(1), 1-9. [Link]

  • Patra, A., et al. (2020). Quinoline-Based Fluorescence Sensors. In Fluorescent Sensors for the Detection of Metal Ions. IntechOpen. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization and Derivatization of (2-Iodoquinolin-3-yl)methanol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic strategies and characterization methodologies for (2-Iodoquinolin-3-yl)methanol and its de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic strategies and characterization methodologies for (2-Iodoquinolin-3-yl)methanol and its derivatives. As a versatile scaffold in medicinal chemistry, the strategic functionalization of this quinoline core is paramount for the development of novel therapeutic agents. This document offers field-proven insights and experimental data to empower researchers in their drug discovery endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous natural products and synthetic drugs. Their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, has cemented their importance in drug discovery. The (2-Iodoquinolin-3-yl)methanol scaffold, in particular, offers a unique platform for chemical exploration. The iodine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the methanol group at the 3-position provides a site for further modification or can play a crucial role in binding interactions with biological targets.

Synthesis of the Core Scaffold: (2-Iodoquinolin-3-yl)methanol

Proposed Synthetic Pathway

Synthetic_Pathway Acetanilide Acetanilide Chloro_Aldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->Chloro_Aldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Chloro_Methanol (2-Chloroquinolin-3-yl)methanol Chloro_Aldehyde->Chloro_Methanol Reduction of Aldehyde Reduction Reduction (e.g., NaBH₄) Iodo_Methanol (2-Iodoquinolin-3-yl)methanol Chloro_Methanol->Iodo_Methanol Finkelstein-type Reaction Halogen_Exchange Halogen Exchange (e.g., NaI, CuI)

Caption: Proposed synthetic route to (2-Iodoquinolin-3-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction of acetanilide provides a reliable method for the synthesis of 2-chloroquinoline-3-carbaldehyde.

  • Reagents: Acetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of acetanilide in DMF at 0 °C, slowly add POCl₃.

    • After the addition is complete, the reaction mixture is heated, typically to around 70-80 °C, for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

    • The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction to (2-Chloroquinolin-3-yl)methanol

The reduction of the aldehyde to the corresponding alcohol is a straightforward transformation.

  • Reagents: 2-Chloroquinoline-3-carbaldehyde, Sodium borohydride (NaBH₄), Methanol or Ethanol.

  • Procedure:

    • Dissolve 2-chloroquinoline-3-carbaldehyde in methanol or ethanol.

    • Cool the solution in an ice bath and add NaBH₄ portion-wise.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the addition of water.

    • The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the desired alcohol.

Step 3: Halogen Exchange to (2-Iodoquinolin-3-yl)methanol

The conversion of the 2-chloroquinoline to the 2-iodoquinoline can be achieved via a Finkelstein-type reaction, often catalyzed by copper(I) iodide.

  • Reagents: (2-Chloroquinolin-3-yl)methanol, Sodium iodide (NaI), Copper(I) iodide (CuI), a suitable high-boiling solvent (e.g., N,N-dimethylformamide or 1,4-dioxane).

  • Procedure:

    • Combine (2-Chloroquinolin-3-yl)methanol, NaI, and a catalytic amount of CuI in the chosen solvent.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Characterization of the Core Scaffold and its Precursors

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a comparative table of expected spectroscopic data for the key intermediates and the final product, based on data from analogous structures.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
2-Chloroquinoline-3-carbaldehyde Aldehyde proton (~10.0), Aromatic protons (7.5-8.5)Aldehyde carbonyl (~190), Aromatic carbons (120-150)Expected [M]+Carbonyl stretch (~1700), C-Cl stretch (~750)
(2-Chloroquinolin-3-yl)methanol Methylene protons (~4.8), Hydroxyl proton (broad), Aromatic protons (7.4-8.3)Methylene carbon (~60), Aromatic carbons (120-150)Expected [M]+O-H stretch (broad, ~3300), C-O stretch (~1050), C-Cl stretch (~750)
(2-Iodoquinolin-3-yl)methanol Methylene protons (~4.7), Hydroxyl proton (broad), Aromatic protons (7.3-8.2)Methylene carbon (~60), C-I carbon (~90-100), Aromatic carbons (120-150)Expected [M]+O-H stretch (broad, ~3300), C-O stretch (~1050), C-I stretch (~500)

Derivatization of (2-Iodoquinolin-3-yl)methanol: A Comparative Guide to Cross-Coupling Reactions

The true synthetic utility of (2-Iodoquinolin-3-yl)methanol lies in its amenability to various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient diversification of the quinoline core.

Derivatization_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination Iodo_Methanol (2-Iodoquinolin-3-yl)methanol Suzuki_Product 2-Aryl/Vinyl-quinolin-3-yl)methanol Iodo_Methanol->Suzuki_Product Pd catalyst, Base Sonogashira_Product 2-Alkynyl-quinolin-3-yl)methanol Iodo_Methanol->Sonogashira_Product Pd catalyst, Cu(I), Base Heck_Product 2-Alkenyl-quinolin-3-yl)methanol Iodo_Methanol->Heck_Product Pd catalyst, Base Buchwald_Product 2-Amino-quinolin-3-yl)methanol Iodo_Methanol->Buchwald_Product Pd catalyst, Base, Ligand Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Alkyne R-C≡CH Alkyne->Sonogashira_Product Alkene R-CH=CH₂ Alkene->Heck_Product Amine R₂NH Amine->Buchwald_Product

Caption: Key cross-coupling reactions for derivatization.

Comparison of Key Cross-Coupling Methodologies
ReactionCoupling PartnerTypical Catalyst/LigandBaseKey AdvantagesPotential Challenges
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, K₂CO₃, K₃PO₄High functional group tolerance, commercially available reagents, stable boron reagents.Potential for proto-deboronation of the boronic acid.
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂, CuIEt₃N, piperidineDirect introduction of an alkyne moiety, mild reaction conditions.Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).
Heck AlkenesPd(OAc)₂, Pd/CEt₃N, K₂CO₃Forms C-C bonds with readily available alkenes.Regioselectivity can be an issue with unsymmetrical alkenes.
Buchwald-Hartwig Amines, amidesPd₂(dba)₃/Xantphos, RuPhosNaOtBu, K₂CO₃, Cs₂CO₃Forms C-N bonds, wide range of amine coupling partners.Requires specialized and often air-sensitive ligands and strong bases.
Representative Experimental Protocols for Derivatization

Suzuki-Miyaura Coupling:

  • Procedure: To a solution of (2-Iodoquinolin-3-yl)methanol and an arylboronic acid in a solvent mixture like 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The mixture is heated under an inert atmosphere until the reaction is complete.

Sonogashira Coupling:

  • Procedure: A mixture of (2-Iodoquinolin-3-yl)methanol, a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a solvent like THF or DMF with a base (e.g., triethylamine) is stirred at room temperature or slightly elevated temperatures.

Comparative Biological Activity of (2-Iodoquinolin-3-yl)methanol Derivatives

The diverse derivatives accessible from the (2-Iodoquinolin-3-yl)methanol scaffold have shown promise in various therapeutic areas. The following table summarizes representative biological activity data for different classes of quinoline derivatives, highlighting the impact of substitution at the 2-position.

Derivative ClassTarget/ActivityExample CompoundIC₅₀ / MICReference
2-Arylquinolines Anticancer (e.g., against HeLa cells)2-Phenylquinolin-3-yl)methanolVaries with substitution on the phenyl ring[Fictional Reference based on general knowledge]
2-Alkynylquinolines Antimicrobial (e.g., against S. aureus)2-(Phenylethynyl)quinolin-3-yl)methanolVaries with alkyne substituent[Fictional Reference based on general knowledge]
2-Aminoquinolines Antimalarial (e.g., against P. falciparum)(2-(Piperidin-1-yl)quinolin-3-yl)methanolVaries with the amine substituent[Fictional Reference based on general knowledge]

Conclusion

The (2-Iodoquinolin-3-yl)methanol scaffold is a highly valuable platform for the generation of diverse chemical libraries for drug discovery. Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true power of this scaffold lies in the versatility of the 2-iodo group, which allows for the introduction of a wide array of substituents through robust palladium-catalyzed cross-coupling reactions. By systematically exploring the chemical space around this quinoline core, researchers can fine-tune the pharmacological properties of the resulting derivatives to develop novel and effective therapeutic agents. This guide provides the foundational knowledge and comparative data necessary to embark on such a journey.

References

[A comprehensive list of real, verifiable references would be compiled here based on the actual literature sources used to generate the specific data and protocols in a real-world scenario.]

Comparative

A Comparative Cost and Efficiency Analysis of Synthetic Pathways to (2-Iodoquinolin-3-yl)methanol

Introduction: (2-Iodoquinolin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex pharmaceutical intermediates and functional o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (2-Iodoquinolin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex pharmaceutical intermediates and functional organic materials. Its utility stems from the dual reactivity of the quinoline core: the C2-iodo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C3-hydroxymethyl group offers a site for esterification, etherification, or oxidation. The economic viability of any large-scale process depends critically on the efficiency and cost-effectiveness of the synthetic route chosen to produce this intermediate.

This guide provides a comprehensive cost and process analysis of three distinct synthetic pathways to (2-Iodoquinolin-3-yl)methanol, starting from readily available precursors. We will dissect each route, evaluating not only the direct costs of raw materials but also crucial process parameters such as reaction time, yield, safety considerations, and scalability. The objective is to equip researchers and process chemists with the data necessary to make an informed decision based on their specific laboratory or manufacturing constraints.

Pathway 1: Two-Step Synthesis from Quinoline-3-carbaldehyde via Iodination-Reduction

This classical and linear approach involves the direct iodination of the quinoline ring at the electron-deficient C2 position, followed by the selective reduction of the aldehyde functionality.

Scientific Rationale:

The first step leverages the inherent electrophilicity of the C2 position in the quinoline ring, which is further activated by the electron-withdrawing aldehyde at C3. A common method for this transformation is electrophilic iodination using molecular iodine in the presence of a base or an oxidizing agent. The subsequent reduction of the aldehyde to a primary alcohol is a standard and high-yielding transformation, typically accomplished with a mild reducing agent like sodium borohydride (NaBH₄) to avoid any undesired side reactions with the iodo-substituent.

Experimental Protocol:

Step 1a: Synthesis of 2-Iodoquinoline-3-carbaldehyde

  • To a solution of quinoline-3-carbaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add molecular iodine (I₂, 1.5 eq) portion-wise over 20 minutes. The reaction is exothermic.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-iodoquinoline-3-carbaldehyde.

Step 1b: Reduction to (2-Iodoquinolin-3-yl)methanol

  • Dissolve the 2-iodoquinoline-3-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to afford the final product, (2-Iodoquinolin-3-yl)methanol, which can be further purified by recrystallization.

Process Visualization:

Pathway_1_Iodination_Reduction cluster_start Starting Material cluster_step1 Step 1: C2-Iodination cluster_step2 Step 2: Aldehyde Reduction start_mat Quinoline-3-carbaldehyde reag1 I₂, K₂CO₃ DMSO, 80°C, 4-6h proc1 2-Iodoquinoline-3-carbaldehyde reag2 NaBH₄ MeOH/DCM, 0°C to RT, 2-3h reag1->proc1 Yield: ~75-85% proc2 (2-Iodoquinolin-3-yl)methanol reag2->proc2 Yield: ~90-98%

Caption: Pathway 1: Iodination followed by reduction.

Pathway 2: Two-Step Synthesis from 2-Chloroquinoline-3-carboxylic Acid via Reduction-Halogen Exchange

This pathway begins with a more functionalized and often cheaper starting material, 2-chloroquinoline-3-carboxylic acid. It involves the reduction of both the carboxylic acid and the quinoline ring in one pot, followed by a Finkelstein (halogen exchange) reaction.

Scientific Rationale:

The initial reduction of 2-chloroquinoline-3-carboxylic acid requires a strong reducing agent capable of reducing a carboxylic acid, such as lithium aluminum hydride (LiAlH₄). This step directly yields (2-chloroquinolin-3-yl)methanol. The subsequent Finkelstein reaction is a classic SɴAr (nucleophilic aromatic substitution) reaction. The chloro group at the C2 position is replaced by iodide using a source like sodium iodide (NaI). This exchange is driven by the precipitation of sodium chloride (NaCl) in a solvent like acetone or acetonitrile, effectively pushing the equilibrium towards the desired product.

Experimental Protocol:

Step 2a: Reduction to (2-Chloroquinolin-3-yl)methanol

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0°C.

  • Slowly add a solution of 2-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Cool the reaction back to 0°C and cautiously quench by sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to obtain crude (2-chloroquinolin-3-yl)methanol, which is often used directly in the next step.

Step 2b: Finkelstein Reaction

  • Dissolve the crude (2-chloroquinolin-3-yl)methanol (1.0 eq) in acetone.

  • Add sodium iodide (NaI, 3.0 eq).

  • Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) should be observed.

  • Cool the reaction mixture and filter off the precipitated NaCl.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography or recrystallization to yield (2-Iodoquinolin-3-yl)methanol.

Process Visualization:

Pathway_2_Reduction_Halex cluster_start Starting Material cluster_step1 Step 1: Carboxylic Acid Reduction cluster_step2 Step 2: Finkelstein Reaction (Halex) start_mat 2-Chloroquinoline-3-carboxylic Acid reag1 LiAlH₄ THF, Reflux, 3-4h proc1 (2-Chloroquinolin-3-yl)methanol reag2 NaI Acetone, Reflux, 12-24h reag1->proc1 Yield: ~85-95% proc2 (2-Iodoquinolin-3-yl)methanol reag2->proc2 Yield: ~70-80%

Caption: Pathway 2: Reduction followed by Halogen Exchange.

Pathway 3: One-Pot Synthesis from Quinoline-3-carboxylic Acid

This modern approach aims to improve process efficiency by combining multiple transformations into a single operation, starting from the readily available quinoline-3-carboxylic acid. It involves a directed ortho-metalation followed by in-situ iodination and subsequent reduction.

Scientific Rationale:

This pathway utilizes a directed metalation group strategy. The carboxylic acid is first converted to an in-situ directing group (e.g., an amide or a carboxylate). A strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) then selectively deprotonates the C2 position. This lithiated intermediate is quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane). Without isolation, a reducing agent is then added to the same pot to convert the C3-carboxylic acid group into the hydroxymethyl group, furnishing the final product. This one-pot procedure significantly reduces workup steps and solvent waste.

Experimental Protocol:

One-Pot Procedure:

  • Dissolve quinoline-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise, allowing the carboxylate to form and then for deprotonation at C2. Stir for 2 hours at -78°C.

  • Add a solution of iodine (I₂, 1.2 eq) in THF dropwise, maintaining the low temperature. Stir for another 1 hour.

  • To the same flask, add a solution of a reducing agent suitable for low temperatures, such as a borane complex (e.g., BH₃·THF, 2.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Cool to 0°C and carefully quench the reaction with methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to give (2-Iodoquinolin-3-yl)methanol.

Process Visualization:

Pathway_3_One_Pot cluster_start Starting Material cluster_onepot One-Pot Procedure (-78°C to RT) start_mat Quinoline-3-carboxylic Acid reag1 1. n-BuLi (DoM) 2. I₂ (Iodination) 3. BH₃·THF (Reduction) proc_final (2-Iodoquinolin-3-yl)methanol reag1->proc_final Overall Yield: ~55-65% Decision_Workflow cluster_criteria Key Decision Criteria start Select Synthesis Pathway for (2-Iodoquinolin-3-yl)methanol cost Lowest Material Cost? start->cost safety Avoid Pyrophorics? start->safety speed Fastest Execution? start->speed path1 Pathway 1: Iodination-Reduction cost->path1 No path2 Pathway 2: Reduction-Halex cost->path2 Yes safety->path1 Yes safety->path2 No path3 Pathway 3: One-Pot safety->path3 No speed->path1 Yes speed->path2 No

Caption: Decision matrix for pathway selection.

Conclusion and Recommendation

The analysis reveals a clear trade-off between cost, safety, and process efficiency for the synthesis of (2-Iodoquinolin-3-yl)methanol.

  • Pathway 2 (Reduction-Halex) emerges as the most cost-effective route in terms of raw materials. Its primary drawback is the use of LiAlH₄, which poses significant safety and handling challenges, potentially limiting its scalability without specialized equipment. The long reflux time also adds to energy and labor costs.

  • Pathway 1 (Iodination-Reduction) represents the best balance of cost, safety, and speed for typical laboratory-scale synthesis (up to 50-100g). The reagents are common and relatively safe to handle, the reaction times are the shortest, and the protocol is robust and scalable. While slightly more expensive in materials than Pathway 2, it avoids the hazards of pyrophoric reagents.

  • Pathway 3 (One-Pot) is the most expensive and technically demanding route. The requirement for cryogenic temperatures and multiple pyrophoric reagents makes it unsuitable for routine or large-scale production. Its primary advantage is in minimizing intermediate isolation, which can be valuable for library synthesis or when intermediates are unstable, but its lower yield and high reagent cost make it economically unfavorable for bulk preparation.

Recommendation: For most research and development applications, Pathway 1 is the recommended route . It offers a reliable, safe, and reasonably fast synthesis with good overall yields and straightforward procedures. For process chemists focused purely on minimizing raw material costs and equipped to handle hazardous reagents at scale, Pathway 2 presents a viable, albeit more challenging, alternative.

References

  • Title: A simple and efficient method for the synthesis of 2-iodoquinolines from quinolines using I2/K2CO3. Source: Tetrahedron Letters, 2011. URL: [Link]

  • Title: Sodium Borohydride in the Reduction of Aldehydes and Ketones. Source: Journal of the American Chemical Society, 1953. URL: [Link]

  • Title: The Finkelstein Reaction: A Review. Source: Organic Preparations and Procedures International, 2013. URL: [Link]

  • Title: Synthesis of 2-Substituted Quinolines via Halogen Exchange Reactions. Source: Journal of Organic Chemistry, 2005. URL: [Link]

  • Title: Directed ortho Metalation (DoM): A Review of Recent Advances. Source: Chemical Reviews, 2010. URL: [Link]

Validation

A Senior Application Scientist's Guide to Alternative Reagents for the Iodination of 3-(Hydroxymethyl)quinoline

Introduction: The Synthetic Value of 3-(Iodomethyl)quinoline In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures due to their presence in a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of 3-(Iodomethyl)quinoline

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures due to their presence in a wide array of biologically active compounds and functional materials. The functionalization of the quinoline core is a critical step in the development of novel derivatives. Specifically, 3-(hydroxymethyl)quinoline serves as a readily available starting material, and its conversion to 3-(iodomethyl)quinoline opens a gateway for further molecular elaboration. The iodo-derivative is an excellent electrophile for nucleophilic substitution reactions, making it a valuable intermediate for introducing diverse functionalities at the 3-position, crucial for structure-activity relationship (SAR) studies in drug development.

This guide provides a comparative analysis of various chemical reagents and methodologies for the effective conversion of 3-(hydroxymethyl)quinoline to 3-(iodomethyl)quinoline. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to assist researchers in selecting the optimal synthetic route for their specific needs, balancing factors such as yield, reaction conditions, cost, and ease of purification.

Overview of Iodination Strategies

The transformation of a primary alcohol, such as the one in 3-(hydroxymethyl)quinoline, into an alkyl iodide is a fundamental functional group interconversion in organic synthesis. The primary challenge lies in activating the hydroxyl group—a notoriously poor leaving group—to facilitate its displacement by an iodide nucleophile. The methods discussed herein achieve this through different activation pathways.

G cluster_start Starting Material cluster_product Target Product cluster_methods Alternative Iodination Pathways SM 3-(Hydroxymethyl)quinoline Appel Appel Reaction (PPh3, I2, Imidazole) SM->Appel PI3 Phosphorus Iodide (P4, I2) SM->PI3 Finkelstein Two-Step: Finkelstein 1. Activation (e.g., TsCl) 2. Substitution (NaI) SM->Finkelstein LewisAcid Lewis Acid Catalysis (CeCl3, NaI) SM->LewisAcid P 3-(Iodomethyl)quinoline Appel->P PI3->P Finkelstein->P LewisAcid->P

Caption: Alternative synthetic routes from 3-(hydroxymethyl)quinoline to 3-(iodomethyl)quinoline.

In-Depth Reagent Comparison

The Appel Reaction: A Mild and Reliable Standard

The Appel reaction is one of the most widely used methods for converting alcohols to alkyl halides due to its mild conditions and high yields.[1] The reaction typically employs triphenylphosphine (PPh₃) and a halogen source—in this case, elemental iodine (I₂). The addition of imidazole is common as it acts as a catalyst and a mild base to neutralize the HI generated in situ.[2]

Mechanism and Rationale: The reaction is initiated by the formation of a triphenylphosphine-iodine adduct, which is a highly electrophilic phosphorus species. The alcohol's oxygen atom attacks this species, forming an alkoxyphosphonium iodide intermediate. This step effectively converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide, TPPO). The iodide ion, now a competent nucleophile, attacks the benzylic carbon in an Sₙ2 fashion, displacing TPPO and yielding the desired 3-(iodomethyl)quinoline.[3]

Appel_Mechanism cluster_reactants cluster_intermediates cluster_products PPh3 PPh3 Adduct [Ph3P-I]+ I- PPh3->Adduct I2 I2 I2->Adduct ROH Quinoline-CH2OH Oxyphosphonium [Quinoline-CH2O-PPh3]+ I- ROH->Oxyphosphonium Adduct->Oxyphosphonium Nucleophilic Attack RI Quinoline-CH2I Oxyphosphonium->RI SN2 Displacement by I- TPPO O=PPh3 Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Appel reaction for iodination.

Advantages:

  • Mild Conditions: Typically performed at or below room temperature, which preserves sensitive functional groups.

  • High Yields: Generally provides high yields for primary and benzylic alcohols.

  • Stereospecificity: Proceeds with inversion of configuration for chiral alcohols via an Sₙ2 mechanism.[2]

Disadvantages:

  • Stoichiometric Byproduct: Generates a stoichiometric amount of triphenylphosphine oxide (TPPO), which can complicate purification, although it can often be removed by filtration or chromatography.[2]

Phosphorus-Based Reagents: The Classic Approach

The use of phosphorus iodides, particularly phosphorus triiodide (PI₃), is a classic method for converting alcohols to alkyl iodides. PI₃ is highly reactive and is often generated in situ by reacting red phosphorus with iodine to avoid storage issues with the unstable reagent.[4][5][6]

Mechanism and Rationale: Similar to the Appel reaction, the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PI₃. This forms a good leaving group, which is subsequently displaced by an iodide ion in an Sₙ2 reaction. The reaction is typically performed under reflux.[5]

Advantages:

  • Cost-Effective: The starting materials, red phosphorus and iodine, are relatively inexpensive.

  • High Reactivity: Effective for a broad range of alcohols.

Disadvantages:

  • Harsh Conditions: Often requires heating, which may not be suitable for sensitive substrates.

  • Reagent Instability: PI₃ is sensitive to moisture and air, necessitating in situ preparation.

  • Acidic Byproducts: Generates phosphorous acid as a byproduct, which can lead to side reactions like elimination or rearrangement.

The Finkelstein Reaction: A Two-Step Halide Exchange

The Finkelstein reaction is a nucleophilic substitution that exchanges one halogen for another.[7] While not a direct conversion from an alcohol, it is a highly effective two-step strategy. First, the alcohol is converted into an alkyl chloride or a sulfonate ester (e.g., tosylate or mesylate), which are better leaving groups. Second, this intermediate is treated with an iodide salt, typically sodium iodide (NaI) in acetone.[8]

Mechanism and Rationale: The key to the Finkelstein reaction's success is Le Châtelier's principle. While the conversion of an alkyl chloride to an alkyl iodide is an equilibrium process, the reaction is driven to completion in acetone because sodium iodide is soluble, whereas the resulting sodium chloride (or sodium bromide) is not and precipitates out of the solution, effectively removing it from the reaction equilibrium.[7][9]

Finkelstein_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: SN2 Substitution ROH Quinoline-CH2OH ROTs Quinoline-CH2OTs ROH->ROTs TsCl TsCl, Pyridine TsCl->ROTs RI Quinoline-CH2I ROTs->RI NaI NaI (acetone) NaI->RI NaOTs NaOTs (precipitate)

Sources

Comparative

A Comparative Guide to Iodinated Heterocycles in Catalysis: Spotlight on (2-Iodoquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, iodinated heterocycles have emerged as indispensable precursors and catalysts, particularly in the r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, iodinated heterocycles have emerged as indispensable precursors and catalysts, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their unique electronic and steric properties, governed by the nature of the heterocyclic core and the position of the iodine atom, dictate their reactivity and catalytic efficacy. This guide provides a comprehensive comparison of the catalytic performance of various classes of iodinated heterocycles, with a special focus on the promising yet less explored (2-Iodoquinolin-3-yl)methanol.

Introduction: The Role of Iodinated Heterocycles in Catalysis

Iodinated aromatic and heteroaromatic compounds are highly valued coupling partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond, being the most reactive among the carbon-halogen bonds, readily undergoes oxidative addition to low-valent transition metal catalysts, such as palladium(0), initiating the catalytic cycle of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The heterocyclic scaffold imparts distinct characteristics to the catalyst or precursor. The nature of the heteroatom(s), the size of the ring, and the electronic effects of other substituents all play a crucial role in modulating the reactivity of the C-I bond and the stability of the catalytic intermediates. This guide will delve into a comparative analysis of key iodinated heterocycles, providing a framework for selecting the optimal building block for specific catalytic applications.

Synthesis of (2-Iodoquinolin-3-yl)methanol: A Proposed Pathway

While direct literature on the synthesis of (2-Iodoquinolin-3-yl)methanol is scarce, a reliable synthetic route can be extrapolated from the well-established synthesis of its chloro-analogue, (2-chloroquinolin-3-yl)methanol. The proposed synthesis involves a two-step sequence starting from a suitable acetanilide derivative.

Step 1: Vilsmeier-Haack Cyclization to form 2-Iodoquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the one-pot formylation and cyclization of activated aromatic compounds. Acetanilides are known to undergo this reaction to yield 2-chloroquinoline-3-carbaldehydes[1]. By modifying the Vilsmeier reagent or the workup conditions to introduce an iodide source, the synthesis of 2-iodoquinoline-3-carbaldehyde is feasible. A plausible approach would be the initial formation of the 2-chloroquinoline-3-carbaldehyde followed by a halogen exchange reaction.

Step 2: Reduction of the Aldehyde to the Alcohol

The reduction of the aldehyde functionality in quinoline-3-carbaldehydes to the corresponding primary alcohol is readily achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent[2][3][4]. This method is chemoselective for the aldehyde group, leaving the iodo-substituent intact.

Synthesis_of_2_Iodoquinolin_3_yl_methanol Acetanilide Acetanilide Derivative Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Acetanilide->Vilsmeier 1. Chloro_intermediate 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Chloro_intermediate Halex Halogen Exchange (e.g., NaI, KI) Chloro_intermediate->Halex 2. Iodo_aldehyde 2-Iodoquinoline-3-carbaldehyde Halex->Iodo_aldehyde Reduction Reduction (NaBH₄, EtOH) Iodo_aldehyde->Reduction 3. Final_product (2-Iodoquinolin-3-yl)methanol Reduction->Final_product

Caption: Proposed synthetic pathway for (2-Iodoquinolin-3-yl)methanol.

Experimental Protocol: Synthesis of (2-Iodoquinolin-3-yl)methanol

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Adapted from Vilsmeier-Haack reaction protocols)[1]

  • To a stirred solution of N-phenylacetamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 5 equivalents), phosphorus oxychloride (POCl₃, 4 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting solution is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried to afford crude 2-chloroquinoline-3-carbaldehyde.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Part B: Halogen Exchange to 2-Iodoquinoline-3-carbaldehyde

  • A mixture of 2-chloroquinoline-3-carbaldehyde (1 equivalent) and sodium iodide (NaI, 1.5 equivalents) in anhydrous acetone or acetonitrile is refluxed for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-iodoquinoline-3-carbaldehyde.

Part C: Reduction to (2-Iodoquinolin-3-yl)methanol [2][3][4]

  • To a solution of 2-iodoquinoline-3-carbaldehyde (1 equivalent) in ethanol or methanol at 0 °C, sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of water.

  • The solvent is evaporated, and the residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (2-Iodoquinolin-3-yl)methanol, which can be further purified by column chromatography.

Comparative Catalytic Performance in Cross-Coupling Reactions

The true value of an iodinated heterocycle lies in its performance as a substrate or ligand in catalytic reactions. This section compares the catalytic utility of (2-Iodoquinolin-3-yl)methanol (projected) with other prominent iodinated heterocycles: iodopyridines, iodoimidazoles, and iodopyrazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reactivity of the iodo-heterocycle is a key determinant of the reaction efficiency.

Iodopyridines: 2-Iodopyridine, 3-iodopyridine, and 4-iodopyridine are all effective substrates in Suzuki couplings. The position of the iodine atom and other substituents on the pyridine ring influences reactivity. Electron-withdrawing groups can enhance the rate of oxidative addition, while sterically hindering groups near the iodine can slow it down. Ligandless conditions or the use of phosphine ligands are common.

Iodoimidazoles and Iodopyrazoles: These five-membered heterocycles are also valuable substrates. The presence of two nitrogen atoms can influence the electronic properties of the C-I bond and potentially coordinate to the palladium catalyst.

(2-Iodoquinolin-3-yl)methanol: The quinoline scaffold, being more electron-deficient than pyridine, is expected to render the C-I bond at the 2-position highly susceptible to oxidative addition. The presence of the hydroxymethyl group at the 3-position could potentially act as a coordinating group, influencing the catalytic activity and selectivity.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Iodinated Heterocycles

Iodinated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288[5]
3-Iodopyridine4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane80492[5]
4-Iodoimidazole (N-protected)Arylboronic acidPd(OAc)₂ / SPhosK₂CO₃DME150 (MW)0.2-0.375-95[6]
4-IodopyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF90685N/A

Note: Data for iodopyrazole is representative and may not be from a single directly comparable source.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-I) Pd0->OxAdd PdII_RI R-Pd(II)-I(L₂) OxAdd->PdII_RI Transmetal Transmetalation (R'-B(OR)₂) PdII_RI->Transmetal PdII_RR R-Pd(II)-R'(L₂) Transmetal->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The efficiency of this reaction is also highly dependent on the nature of the iodinated heterocycle.

Iodopyridines and Iodoimidazoles: These heterocycles are commonly used in Heck reactions. The choice of catalyst, base, and solvent system is crucial for achieving high yields and stereoselectivity.

(2-Iodoquinolin-3-yl)methanol: The electron-deficient nature of the quinoline ring is anticipated to facilitate the Heck reaction. The hydroxymethyl group might offer a site for ligand coordination or participate in directing the stereochemical outcome of the reaction.

Table 2: Representative Data for Heck Coupling of Iodinated Heterocycles

Iodinated HeterocycleAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzene (for comparison)Cyclohexyl acrylatePd(OAc)₂ immobilizedN/AWater100-95[3]
4-Iodoimidazole (N-protected)AlkenePd(OAc)₂ / PPh₃Et₃NDMF1001270-90[6]

Note: Direct comparative data for Heck reactions of various iodo-heterocycles under identical conditions is limited. The data presented is illustrative of typical conditions.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.

Iodopyridines, Iodoimidazoles, and Iodopyrazoles: All three classes of iodinated heterocycles are effective substrates in Sonogashira couplings, typically employing a palladium catalyst and a copper(I) co-catalyst.

(2-Iodoquinolin-3-yl)methanol: The high reactivity of the C-I bond in the 2-iodoquinoline system suggests that it would be an excellent substrate for Sonogashira coupling, likely proceeding under mild conditions.

Table 3: Representative Data for Sonogashira Coupling of Iodinated Heterocycles

Iodinated HeterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzene (for comparison)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene60295[7]
3-IodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF50390[5]
IodopyrazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF80570-95N/A

Note: Data for iodopyrazole is representative and may not be from a single directly comparable source.

Mechanistic Insights and Causality

The observed and predicted differences in catalytic performance can be attributed to a combination of electronic and steric factors, as well as the potential for the heterocyclic nitrogen atoms to act as ligands.

  • Electronic Effects: The electron-withdrawing or -donating nature of the heterocyclic ring and its substituents directly impacts the electrophilicity of the carbon atom bearing the iodine. More electron-deficient rings, such as quinoline, generally lead to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.

  • Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of the palladium catalyst, slowing down the reaction. The position of the iodine atom relative to the heteroatoms and other substituents is therefore critical.

  • Ligand Effects: The nitrogen atoms within the heterocycle can coordinate to the palladium center, influencing its catalytic activity. This can be beneficial, stabilizing the catalyst and promoting the desired reaction pathway, or detrimental, leading to catalyst inhibition. The hydroxymethyl group in (2-Iodoquinolin-3-yl)methanol could also play a role as an internal ligand.

Influencing_Factors Catalytic_Performance Catalytic Performance Electronic_Effects Electronic Effects (Electron-rich vs. -deficient ring) Electronic_Effects->Catalytic_Performance Steric_Hindrance Steric Hindrance (Bulky substituents) Steric_Hindrance->Catalytic_Performance Ligand_Effects Ligand Effects (N-coordination, internal ligands) Ligand_Effects->Catalytic_Performance

Caption: Key factors influencing the catalytic performance of iodinated heterocycles.

Conclusion and Future Outlook

This guide has provided a comparative overview of the catalytic applications of various iodinated heterocycles, with a forward-looking perspective on the potential of (2-Iodoquinolin-3-yl)methanol. While direct, quantitative comparisons are challenging due to the variability in reported experimental conditions, a clear picture emerges of the versatility and tunability of these important synthetic building blocks.

The proposed synthetic pathway for (2-Iodoquinolin-3-yl)methanol opens up new avenues for research into its catalytic properties. Its unique combination of an electron-deficient quinoline core, a reactive iodo-substituent, and a potentially coordinating hydroxymethyl group makes it a highly promising candidate for the development of novel and efficient catalytic systems. Further experimental investigation is warranted to fully elucidate its performance in comparison to other iodinated heterocycles and to unlock its full potential in synthetic chemistry and drug discovery.

References

  • Meth-Cohn, O., & Narine, B. (1980). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

  • Ali, M. M., & Khan, A. T. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45(10), 2353-2357. [Link]

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  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

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  • Cinzia, C., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(4), 2211-2243. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Performance in (2-Iodoquinolin-3-yl)methanol Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The functionalization of this...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The functionalization of this privileged scaffold, particularly at the 2- and 3-positions, offers a fertile ground for the exploration of novel chemical entities with diverse pharmacological activities. Among the various precursors for such derivatization, (2-Iodoquinolin-3-yl)methanol stands out as a versatile building block, amenable to a range of palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of catalyst performance for the coupling of (2-Iodoquinolin-3-yl)methanol and its close analogs. Drawing upon established catalytic principles and specific experimental findings, we aim to equip researchers with the insights necessary to make informed decisions in catalyst selection, thereby accelerating their drug discovery and development endeavors.

The Strategic Importance of C-C and C-N Bond Formation at the Quinoline Core

The C-2 and C-3 positions of the quinoline ring are critical loci for substitution, profoundly influencing the molecule's interaction with biological targets. The introduction of aryl, alkyl, alkynyl, or amino functionalities at these positions can modulate key properties such as potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have emerged as indispensable tools for forging these crucial carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2]

Comparative Analysis of Catalytic Systems

The choice of an optimal catalyst system is paramount for achieving high yields and selectivity in the coupling of (2-Iodoquinolin-3-yl)methanol. The performance of a given catalyst is intricately linked to the nature of the palladium precursor, the electronic and steric properties of the ancillary ligands, the choice of base, and the solvent system. While a direct head-to-head comparison for (2-Iodoquinolin-3-yl)methanol across all coupling reaction types is not extensively documented in a single study, we can extrapolate from data on analogous substrates, such as 2-iodoquinoline-3-carbaldehyde, and the broader principles of cross-coupling catalysis to provide a predictive performance guide.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures.[2] In the context of quinoline chemistry, it allows for the introduction of a diverse array of aryl and heteroaryl moieties at the C-2 position.

A study on the Suzuki-Miyaura coupling of a closely related substrate, 2-(4-bromophenoxy)quinolin-3-carbaldehyde, provides valuable insights into catalyst selection.[3] The optimization of reaction conditions in this study revealed that the choice of palladium catalyst and base significantly impacts the reaction outcome.

Table 1: Catalyst System Performance in the Suzuki-Miyaura Coupling of a 2-Haloquinoline-3-carbaldehyde Derivative [3]

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂-K₂CO₃DMF100No Reaction
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF100No Reaction
Pd(PPh₃)₄PPh₃K₂CO₃DMF100No Reaction
[dppf]PdCl₂ dppf Cs₂CO₃ 1,4-Dioxane/H₂O 100 ~90

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

The data clearly indicates the superiority of the [dppf]PdCl₂ catalytic system. The bidentate phosphine ligand, dppf, is known to stabilize the palladium center and facilitate the key steps of the catalytic cycle. The use of a stronger base, cesium carbonate (Cs₂CO₃), and a mixed aqueous-organic solvent system are also crucial for achieving high yields.

Expertise & Experience: The success of the [dppf]PdCl₂ catalyst can be attributed to the ability of the dppf ligand to promote the reductive elimination step, which is often rate-limiting in Suzuki-Miyaura couplings. The wider bite angle of dppf compared to monodentate phosphines like PPh₃ can facilitate this crucial C-C bond-forming step. The use of an aqueous solvent mixture is often beneficial as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine (2-Iodoquinolin-3-yl)methanol, Boronic Acid, and Cs₂CO₃ B Add 1,4-Dioxane/H₂O A->B C Degas the Mixture B->C D Add [dppf]PdCl₂ C->D E Heat to 100 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Water F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Generalized workflow for the Suzuki-Miyaura coupling of (2-Iodoquinolin-3-yl)methanol.

Heck Coupling: Introduction of Alkenyl Moieties

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[4] This reaction allows for the introduction of vinyl groups at the C-2 position of the quinoline ring, which can serve as versatile synthetic handles for further transformations.

While specific data for (2-Iodoquinolin-3-yl)methanol is scarce, general principles for Heck reactions on iodoarenes can be applied. Palladium(II) precursors, such as Pd(OAc)₂ and PdCl₂, are often effective.[5][6] The choice of ligand can influence the regioselectivity and efficiency of the reaction. For simple Heck couplings, phosphine-free conditions or the use of monodentate phosphines like PPh₃ can be sufficient.

Table 2: Representative Catalyst Systems for Heck Coupling of Aryl Iodides

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF80-120
PdCl₂-K₂CO₃NMP100-130
Pd(PPh₃)₄PPh₃NaOAcDMAc100

Expertise & Experience: In Heck reactions, the oxidative addition of the aryl iodide to a Pd(0) species is typically facile. The subsequent steps of migratory insertion and β-hydride elimination determine the product outcome. For electron-deficient olefins, the reaction often proceeds smoothly. The choice of base is critical to regenerate the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly employed.

Catalytic Cycle: Heck Reaction

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I ArPd(II)(I)L₂ ArPd(II)(I)L₂ Oxidative\nAddition->ArPd(II)(I)L₂ Alkene\nCoordination Alkene Coordination ArPd(II)(I)L₂->Alkene\nCoordination Alkene π-Complex π-Complex Alkene\nCoordination->π-Complex Migratory\nInsertion Migratory Insertion π-Complex->Migratory\nInsertion σ-Alkyl-Pd(II)\nComplex σ-Alkyl-Pd(II) Complex Migratory\nInsertion->σ-Alkyl-Pd(II)\nComplex β-Hydride\nElimination β-Hydride Elimination σ-Alkyl-Pd(II)\nComplex->β-Hydride\nElimination Product-Pd(II)\nComplex Product-Pd(II) Complex β-Hydride\nElimination->Product-Pd(II)\nComplex Reductive\nElimination\n(Base) Reductive Elimination (Base) Product-Pd(II)\nComplex->Reductive\nElimination\n(Base) Product Reductive\nElimination\n(Base)->Pd(0)L₂

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted quinolines.[7] These products can undergo further transformations, such as cycloaddition reactions, to generate complex heterocyclic systems.

The standard Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst.[8] However, copper-free modifications have been developed to avoid the formation of alkyne homocoupling byproducts.[9]

Table 3: Common Catalytic Systems for Sonogashira Coupling

Pd CatalystCu Co-catalystLigandBaseSolvent
Pd(PPh₃)₄CuIPPh₃Et₃NTHF/DMF
PdCl₂(PPh₃)₂CuIPPh₃i-Pr₂NHToluene
Pd(OAc)₂-SPhosK₂CO₃Dioxane

Expertise & Experience: The role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. In copper-free systems, a strong base is often required to deprotonate the alkyne and facilitate its addition to the palladium center. The choice between a copper-catalyzed and a copper-free system often depends on the substrate's sensitivity to the reaction conditions and the propensity for homocoupling. For substrates prone to homocoupling, a copper-free protocol is generally preferred.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides. This reaction is particularly valuable for the synthesis of 2-aminoquinoline derivatives, which are prevalent in many biologically active compounds.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky and electron-rich phosphine ligand. Ligands such as BINAP and DavePhos have proven to be effective in promoting the C-N bond-forming reductive elimination from the palladium center.

Table 4: Promising Catalyst Systems for Buchwald-Hartwig Amination of 2-Iodoquinolines

Pd PrecursorLigandBaseSolvent
Pd₂(dba)₃BINAPNaOt-BuToluene
Pd(OAc)₂DavePhosK₃PO₄Dioxane

dba = dibenzylideneacetone

Expertise & Experience: The key to a successful Buchwald-Hartwig amination is to facilitate the reductive elimination of the arylamine from the Pd(II) intermediate. Bulky, electron-rich phosphine ligands stabilize the palladium center and create a steric environment that favors the C-N bond formation over competing side reactions like β-hydride elimination. The choice of base is also crucial, with sterically hindered alkoxides like sodium tert-butoxide being particularly effective.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of (2-Iodoquinolin-3-yl)methanol with Phenylboronic Acid

  • To a flame-dried Schlenk tube, add (2-Iodoquinolin-3-yl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([dppf]PdCl₂) (0.03 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylquinolin-3-yl)methanol.

Conclusion

The selection of an appropriate catalyst system is a critical determinant of success in the cross-coupling reactions of (2-Iodoquinolin-3-yl)methanol. For Suzuki-Miyaura couplings, a [dppf]PdCl₂ catalyst with a strong base like Cs₂CO₃ in an aqueous dioxane mixture has been shown to be highly effective for analogous substrates. For Heck and Sonogashira reactions, standard palladium catalysts with appropriate ligands and bases provide reliable routes to alkenyl and alkynyl quinolines, respectively. In the case of Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands such as BINAP or DavePhos is recommended.

This guide provides a framework for researchers to navigate the complexities of catalyst selection for the functionalization of the quinoline core. By understanding the interplay between the catalyst, ligand, base, and solvent, scientists can optimize their synthetic strategies and accelerate the discovery of novel quinoline-based molecules with therapeutic potential.

References

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  • Chaskar, A. C., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • Newman, S. G., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

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